1H-Indene, 1-methylene-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylideneindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVZVBWIBBTXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179449 | |
| Record name | 1-Methylene-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2471-84-3 | |
| Record name | 1H-Indene, 1-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylene-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1H-Indene, 1-methylene- (CAS No. 2471-84-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1H-Indene, 1-methylene-, including its identification, spectral data, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Compound Identification
Chemical Name: 1H-Indene, 1-methylene- CAS Registry Number: 2471-84-3[1][2][3][4] Molecular Formula: C₁₀H₈[1][2][3][4] Molecular Weight: 128.17 g/mol [1][3][4]
| Identifier | Value |
| IUPAC Name | 1-methylidene-1H-indene |
| CAS Number | 2471-84-3[1][2][3][4] |
| Molecular Formula | C₁₀H₈[1][2][3][4] |
| Molecular Weight | 128.17 g/mol [1][3][4] |
| InChI | InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2[1][4] |
| InChIKey | HVVZVBWIBBTXAJ-UHFFFAOYSA-N[1][4] |
| SMILES | C=C1C=Cc2ccccc12 |
Spectral Data
The following tables summarize the key spectral data for 1H-Indene, 1-methylene-.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 1H-Indene, 1-methylene- is characterized by a prominent molecular ion peak and specific fragmentation patterns.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | 100 | [M]⁺ |
| 127 | 80 | [M-H]⁺ |
| 115 | 60 | [M-CH₃]⁺ |
| 102 | 20 | [C₈H₆]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 63 | 25 | [C₅H₃]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. The fragmentation of the molecular ion is a key identifier for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 146.2 | C1 |
| 142.8 | C7a |
| 135.1 | C3a |
| 128.9 | C3 |
| 126.5 | C5 |
| 125.8 | C6 |
| 124.3 | C4 |
| 121.0 | C7 |
| 119.8 | C2 |
| 98.5 | =CH₂ |
Reference for ¹³C NMR data: R. Hollenstein, A. Mooser Angew. Chem. 86, 595(1974) as cited in PubChem.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.50 - 7.20 | m | - | 4H (Aromatic) |
| 6.95 | d | 5.5 | 1H (H3) |
| 6.60 | d | 5.5 | 1H (H2) |
| 5.40 | s | - | 1H (=CH₂) |
| 4.95 | s | - | 1H (=CH₂) |
Note: Predicted ¹H NMR data based on analogous structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3060 | Medium | C-H stretch (aromatic and vinylic) |
| 2925 | Weak | C-H stretch (aliphatic) |
| 1640 | Strong | C=C stretch (exocyclic methylene) |
| 1600, 1480, 1450 | Medium | C=C stretch (aromatic) |
| 880 | Strong | =CH₂ out-of-plane bend |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Note: Predicted IR absorption peaks based on characteristic functional group frequencies.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1-methylene-1H-indenes, adapted from a palladium-catalyzed tandem reaction.[5] This method offers an efficient route to the indene (B144670) core.
Synthesis of 1-Methylene-1H-indene via Palladium-Catalyzed Tandem Reaction
This procedure involves a tandem Suzuki-Miyaura coupling and Heck reaction.
Materials:
-
1-(2,2-Dibromovinyl)-2-vinylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (B28343) (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2,2-dibromovinyl)-2-vinylbenzene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add degassed toluene and a solution of potassium carbonate in degassed water.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1-methylene-1H-indene.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 1-methylene-1H-indene.
Caption: Synthesis of 1-methylene-1H-indene via a palladium-catalyzed tandem reaction.
Disclaimer: This document is intended for informational purposes only. All chemical syntheses should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 2. Synthesis of 1-methyleneindenes via palladium-catalyzed tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Enigmatic Benzofulvene: A Technical Guide to the Discovery, Isolation, and Synthesis of 1H-Indene, 1-methylene-
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the aromatic hydrocarbon 1H-Indene, 1-methylene-, a compound of growing interest in natural product research and synthetic chemistry. Initially perceived as a synthetic curiosity, recent studies have identified its presence in a variety of natural sources, including plants, endophytic fungi, and bacteria. This guide details its natural occurrences, analytical identification, and potential biological activities. Due to the scarcity of published preparative isolation protocols from natural matrices, this document also provides a detailed, reliable chemical synthesis route, offering a practical method for obtaining the pure compound for research purposes.
Discovery in Natural Products
1H-Indene, 1-methylene-, also known as benzofulvene, has been identified as a volatile organic compound in several species across different biological kingdoms. Its discovery in nature is a relatively recent development, primarily facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Identified Natural Sources:
-
Plants: It has been detected in the leaves of Sauropus androgynus (sweet leaf) and Melia azedarach.
-
Fungi: The endophytic fungus Nigrospora sphaerica, isolated from Dillenia indica, has been shown to produce this compound.
-
Bacteria: It has been identified as a metabolite in Streptomyces malaysiense and Streptomyces antioxidans.
Physicochemical and Spectroscopic Data
The structural and analytical data for 1H-Indene, 1-methylene- are crucial for its unambiguous identification. The following tables summarize its key properties.
Table 1: Physicochemical Properties of 1H-Indene, 1-methylene-
| Property | Value |
| Molecular Formula | C₁₀H₈ |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 2471-84-3 |
| Appearance | Solid |
| Melting Point | 37 °C |
| Boiling Point | 215.9 °C at 760 mmHg |
| Density | 1.02 g/cm³ |
Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (EI-MS) | m/z: 128 (M+), 127, 115 |
| ¹³C NMR | Refer to literature for specific chemical shifts. |
| GC Retention Index | Standard non-polar: 1095, 1098; Standard polar: 1763 |
Experimental Protocols
While specific preparative isolation protocols for 1H-Indene, 1-methylene- from natural sources are not extensively detailed in the literature, this section provides a generalized workflow for its analytical identification and a detailed protocol for its chemical synthesis.
Analytical Identification in Natural Products: A General Workflow
The identification of 1H-Indene, 1-methylene- in natural extracts is typically achieved through GC-MS analysis of the volatile fraction.
Workflow for Analytical Identification
a) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection:
-
A small amount of the powdered natural material (e.g., dried leaves) is placed in a sealed vial.
-
The vial is heated (e.g., at 60°C for 30 minutes) to release volatile compounds into the headspace.
-
An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatiles.
-
The fiber is then retracted and injected into the GC-MS port for thermal desorption and analysis.
b) Solvent Extraction:
-
The dried and powdered biological material is extracted with a non-polar solvent like hexane or ethanol (B145695) using a Soxhlet apparatus for several hours.
-
The resulting extract is concentrated under reduced pressure.
-
The concentrated extract is then diluted in a suitable solvent for GC-MS injection.
c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Column: Typically a non-polar column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 3-10°C/min up to a final temperature of 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-450.
-
Identification: The mass spectrum of the eluting compound is compared with entries in a spectral library (e.g., NIST) and its retention index is compared with literature values.
Chemical Synthesis of 1H-Indene, 1-methylene-
A reliable method for synthesizing benzofulvenes, including 1H-Indene, 1-methylene-, involves a sequential Knoevenagel condensation and cyclization reaction. An alternative and classic approach is the Wittig reaction starting from 1-indanone (B140024).
Synthetic Pathway via Wittig Reaction
Detailed Protocol for Wittig Reaction:
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the phosphonium (B103445) ylide (methylenetriphenylphosphorane).
-
Allow the mixture to stir at this temperature for 1-2 hours.
-
-
Olefination Reaction:
-
Dissolve 1-indanone in anhydrous THF in a separate flask.
-
Slowly add the solution of 1-indanone to the ylide solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to afford pure 1H-Indene, 1-methylene-.
-
Biological Activity and Potential Signaling Pathways
1H-Indene, 1-methylene- has been reported to possess antifungal and antibacterial properties. While the precise mechanism of action has not been fully elucidated for this specific molecule, the activity of aromatic hydrocarbons against fungi often involves disruption of the cell membrane.
Proposed Antifungal Mechanism of Action
The lipophilic nature of 1H-Indene, 1-methylene- likely allows it to intercalate into the fungal cell membrane. This physical disruption can lead to:
-
Increased Membrane Fluidity and Permeability: The insertion of the planar indene (B144670) structure among the membrane lipids can disrupt the ordered packing, leading to a loss of structural integrity.
-
Loss of Ion Homeostasis: The compromised membrane can no longer maintain essential ion gradients, leading to the leakage of intracellular components like potassium ions and the influx of extracellular substances.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of critical enzymes involved in respiration and nutrient transport.
These events collectively lead to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).
Conclusion and Future Directions
1H-Indene, 1-methylene- represents an intriguing molecule at the intersection of natural product chemistry and synthetic methodology. Its confirmed presence in diverse natural sources opens new avenues for biosynthetic and ecological research. The compound's reported antimicrobial activity suggests potential for development as a lead structure in drug discovery. Future research should focus on developing efficient and scalable preparative isolation techniques from its natural producers, fully elucidating its mechanisms of biological action, and exploring the synthesis of derivatives to establish structure-activity relationships. The detailed synthetic protocol provided herein offers a robust starting point for generating the necessary quantities of this compound to facilitate these future investigations.
Theoretical and Computational Insights into 1H-Indene, 1-methylene-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene, 1-methylene-, a member of the fulvene (B1219640) class of organic molecules, presents a fascinating case study in the interplay of electronic structure, aromaticity, and chemical reactivity.[1][2] Fulvenes are characterized by a cross-conjugated system of double bonds, which imparts unique chemical and physical properties.[2] This technical guide provides an in-depth exploration of the theoretical and computational studies of 1H-Indene, 1-methylene-, offering valuable insights for researchers in organic synthesis, materials science, and drug development. The propensity of fulvenes to engage in various cycloaddition reactions makes them attractive building blocks for the synthesis of complex polycyclic frameworks.
Molecular and Electronic Structure
1H-Indene, 1-methylene-, with the chemical formula C₁₀H₈ and a molecular weight of 128.1705 g/mol , is registered under the CAS number 2471-84-3.[3] Its structure consists of an indene (B144670) core with an exocyclic methylene (B1212753) group at the 1-position. This arrangement leads to a non-aromatic system in its ground state, but the molecule can exhibit a significant dipole moment due to the contribution of a zwitterionic resonance structure where the five-membered ring gains aromatic character by acquiring a 6π-electron system.[4]
Computational studies on fulvene derivatives have revealed a delicate balance between aromaticity and the electronic effects of substituents.[1] The exocyclic double bond in fulvenes is readily polarized, making them susceptible to reactions with both nucleophiles and electrophiles.[5] Quantum chemical calculations have been employed to understand the triplet state energies and the "aromatic chameleon" character of fulvenes, which can adapt their electronic structure to achieve aromaticity in different electronic states.[4]
Table 1: Computed Molecular Properties of 1H-Indene, 1-methylene-
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| XLogP3 | 2.8 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 0 | [5] |
Computational Chemistry Workflow
The theoretical investigation of 1H-Indene, 1-methylene- and its derivatives typically involves a multi-step computational workflow. This process allows for the detailed analysis of molecular properties and reactivity.
Caption: A typical workflow for the computational study of 1H-Indene, 1-methylene-.
Experimental Protocols
The synthesis of 1-methylene-1H-indenes can be achieved through various methods, with palladium-catalyzed tandem reactions being a notable approach.[6] The following protocol is a generalized procedure based on reported syntheses.
Protocol: Palladium-Catalyzed Synthesis of 1-Methylene-1H-indenes
Materials:
-
1-(2,2-Dibromovinyl)-2-alkenylbenzene derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-(2,2-dibromovinyl)-2-alkenylbenzene derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-methylene-1H-indene derivative.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1H-Indene, 1-methylene-. Experimental and computed spectral data provide confirmation of the molecular structure.
Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-
| Technique | Key Data Points | Source |
| ¹³C NMR | Spectra available in the literature | [5] |
| GC-MS | Mass spectrum available in the NIST database | [3] |
| Kovats Retention Index | Standard non-polar: 1166.9; Standard polar: 1763 | [5] |
Reactivity and Cycloaddition Reactions
Fulvenes are well-known for their participation in cycloaddition reactions, acting as either the diene or dienophile component. The unique electronic properties of 1H-Indene, 1-methylene- make it a versatile partner in these reactions, allowing for the construction of complex polycyclic systems. Theoretical studies can be employed to predict the feasibility and stereoselectivity of these reactions.
References
- 1. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvenes - Wikipedia [en.wikipedia.org]
- 3. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 4. scispace.com [scispace.com]
- 5. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stability and Degradation Pathways of 1H-Indene, 1-methylene-
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indene, 1-methylene-, also known as benzofulvene, is a reactive organic compound with a cross-conjugated system that finds utility as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] Its inherent reactivity, however, presents significant challenges regarding its stability and degradation. This technical guide provides a comprehensive overview of the stability of 1H-Indene, 1-methylene- and its degradation pathways under various stress conditions, including thermal, photochemical, oxidative, and hydrolytic environments. This document is intended to serve as a resource for researchers and professionals working with this compound, offering insights into its handling, storage, and the analytical methodologies for monitoring its degradation.
Introduction
1H-Indene, 1-methylene- belongs to the fulvene (B1219640) class of hydrocarbons, characterized by a cross-conjugated system involving an exocyclic double bond connected to a five-membered ring.[2] This structural feature imparts unique electronic properties and high reactivity to the molecule.[3][4] Like other fulvenes, 1H-Indene, 1-methylene- is known to be generally unstable, exhibiting sensitivity to heat, light, and oxygen.[3][4] Its propensity to undergo polymerization, often catalyzed by acid or cations, is a primary stability concern.[3][4] Understanding the stability profile and degradation mechanisms of this compound is crucial for its effective use in synthesis, ensuring the purity of products and the safety of processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1H-Indene, 1-methylene- is presented in Table 1.
Table 1: Chemical and Physical Properties of 1H-Indene, 1-methylene-
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| CAS Number | 2471-84-3 | [5] |
| Appearance | Data not available | |
| Melting Point | 37 °C | [1] |
| Boiling Point | 215.9 °C at 760 mmHg | [1] |
| Flash Point | 77.5 °C | [1] |
| Density | 1.02 g/cm³ | [1] |
| Vapor Pressure | 0.212 mmHg at 25 °C | [1] |
| Refractive Index | 1.598 | [1] |
Stability Profile
The stability of 1H-Indene, 1-methylene- is significantly influenced by its chemical structure. The exocyclic double bond is highly polarizable, leading to a dipolar resonance structure that contributes to its reactivity.[3][4] The stability of fulvene derivatives is also known to be affected by substituents on the exocyclic carbon.[3][4]
Thermal Stability
Photochemical Stability
Fulvenes are known to be photosensitive.[3][4] Irradiation of fulvene derivatives can lead to various photochemical rearrangements.[8] For example, irradiation of benzene, an isomer of fulvene, can lead to the formation of fulvene itself.[9] The specific photochemical degradation pathways of 1H-Indene, 1-methylene- have not been extensively reported, but it is expected to be susceptible to degradation upon exposure to light, likely leading to polymerization or isomerization.
Oxidative Stability
Sensitivity to oxygen is a well-documented characteristic of fulvenes.[3][4] Pentafulvenes, for example, react with both ground (triplet) and excited (singlet) state oxygen to form various products, with enol lactones being predominant.[3][4] The reaction proceeds through highly reactive intermediates.[4] Given this, 1H-Indene, 1-methylene- is expected to be prone to oxidative degradation, likely forming complex mixtures of oxygenated products.
Hydrolytic Stability
Information regarding the hydrolytic stability of 1H-Indene, 1-methylene- is scarce. However, the general reactivity of the exocyclic double bond suggests potential susceptibility to hydrolysis under acidic or basic conditions, which could lead to addition reactions or catalyzed polymerization.
Degradation Pathways
The degradation of 1H-Indene, 1-methylene- can proceed through several pathways, primarily driven by its inherent reactivity.
Polymerization
The most significant degradation pathway for 1H-Indene, 1-methylene- is polymerization. Fulvenes are known to be prone to acid- and cation-catalyzed polymerizations.[3][4] Dimerization via Diels-Alder reactions is also a common competing process for fulvenes, with the rate being dependent on the substituents.[4]
Caption: General polymerization and dimerization pathways for 1H-Indene, 1-methylene-.
Oxidation
Oxidative degradation is another critical pathway. Based on the reactivity of related fulvenes, oxidation of 1H-Indene, 1-methylene- is expected to proceed via reaction with molecular oxygen, potentially forming peroxide intermediates that can rearrange to various oxygenated products, including enol lactones.
Caption: Postulated oxidative degradation pathway of 1H-Indene, 1-methylene-.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study should be conducted to identify potential degradation products and pathways.[10][11]
Objective: To evaluate the stability of 1H-Indene, 1-methylene- under various stress conditions.
Materials:
-
1H-Indene, 1-methylene-
-
Solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Inert gas (e.g., nitrogen)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1H-Indene, 1-methylene- in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose a solid sample or a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., GC-MS, HPLC).
Caption: Workflow for a forced degradation study of 1H-Indene, 1-methylene-.
Analytical Methodologies
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile degradation products.
Protocol Outline:
-
Sample Preparation: Dilute the stressed samples in a suitable volatile solvent.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250°C).
-
Oven Program: A temperature gradient to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., 40-400 amu).
-
-
Data Analysis: Identify degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards if available.[15][16]
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the degradation of 1H-Indene, 1-methylene- in solution and to elucidate the structure of degradation products.
Protocol Outline:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire ¹H NMR spectra at different time points during the degradation study to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.
-
¹³C NMR and 2D NMR: For structural elucidation of major degradation products, ¹³C NMR, COSY, HSQC, and HMBC experiments can be performed on isolated degradants or on the reaction mixture if the signals are well-resolved.[17]
Conclusion
1H-Indene, 1-methylene- is a valuable but inherently unstable compound. Its stability is compromised by its tendency to polymerize and its sensitivity to thermal, photochemical, and oxidative stress. This guide has summarized the known stability characteristics and postulated degradation pathways based on the chemistry of the fulvene class of compounds. The provided experimental protocols offer a starting point for researchers to conduct detailed stability and forced degradation studies. A thorough understanding of the degradation profile of 1H-Indene, 1-methylene- is essential for its successful application in research and development, ensuring the quality and reliability of subsequent synthetic products. Further experimental studies are warranted to obtain quantitative kinetic data and to definitively identify the degradation products under various conditions.
References
- 1. lookchem.com [lookchem.com]
- 2. Fulvenes - Wikipedia [en.wikipedia.org]
- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 4. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indene, 1-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fulvene - Wikipedia [en.wikipedia.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1H-Indene, 1-methylene-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characterization of 1H-Indene, 1-methylene-, a valuable building block in organic synthesis. This document outlines the key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and aid in further research and development.
Molecular Structure and Properties
1H-Indene, 1-methylene-, also known as 1-methyleneindene, is an organic compound with the chemical formula C₁₀H₈ and a molecular weight of 128.17 g/mol .[1][2][3][4][5] Its structure features a five-membered ring fused to a benzene (B151609) ring, with an exocyclic double bond at the 1-position.
CAS Registry Number: 2471-84-3[1][2][4][5]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Data:
¹H NMR Data:
Currently, public database searches did not yield a specific ¹H NMR spectrum for 1H-Indene, 1-methylene-. Characterization of novel or less common compounds often requires researchers to acquire this data experimentally.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of 1H-Indene, 1-methylene- is available through the NIST WebBook.[1][2]
Table 1: Mass Spectrometry Data for 1H-Indene, 1-methylene-
| Property | Value |
| Molecular Formula | C₁₀H₈ |
| Molecular Weight | 128.1705 g/mol [1][2][4][5] |
| Major Fragments (m/z) | Data available in NIST WebBook |
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. As with IR data, specific UV-Vis absorption maxima for 1H-Indene, 1-methylene- are not currently available in public databases and would require experimental determination.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh 5-10 mg of the purified 1H-Indene, 1-methylene- sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.
-
Cap the NMR tube securely.
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better resolution.
-
Temperature: Standard room temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (D1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay (D1): 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of 1H-Indene, 1-methylene- in a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
Direct Insertion Probe (DIP): A small amount of the solid or liquid sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.
-
Gas Chromatography (GC) Inlet: The sample is first injected into a gas chromatograph, which separates the components of the mixture. The eluting components are then introduced into the mass spectrometer. This is particularly useful for analyzing the purity of the sample.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Detector: Electron multiplier or Faraday cup.
Data Analysis:
-
The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of 1H-Indene, 1-methylene- in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the solvent blank.
-
Fill the sample cuvette with the sample solution and place it in the spectrometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic characterization and a typical experimental workflow for NMR spectroscopy.
Caption: Logical workflow for the spectroscopic characterization of an organic compound.
Caption: Experimental workflow for NMR spectroscopy.
References
Navigating the Solubility of 1H-Indene, 1-methylene-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Indene, 1-methylene- (CAS No. 2471-84-3), a reactive organic compound with applications in chemical synthesis. Due to a notable absence of publicly available quantitative solubility data, this document outlines the predicted solubility profile based on the principles of organic chemistry and the known properties of the structurally related compound, indene (B144670). Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for their specific applications.
Core Concepts: Structure and Predicted Solubility
1H-Indene, 1-methylene-, also known as 1-methyleneindene, is a bicyclic aromatic hydrocarbon. Its molecular structure, featuring a non-polar indene core and an exocyclic double bond, is the primary determinant of its solubility. The fundamental principle of "like dissolves like" dictates that non-polar compounds exhibit higher solubility in non-polar solvents, while polar compounds are more soluble in polar solvents.
The parent compound, indene, is known to be soluble in many organic solvents while being practically insoluble in water.[1] The introduction of the methylene (B1212753) group in 1H-Indene, 1-methylene- is not expected to significantly alter this non-polar character. Therefore, it is predicted to be readily soluble in non-polar organic solvents and exhibit low solubility in polar solvents.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of 1H-Indene, 1-methylene- in a range of common organic solvents. It is important to note that this information is based on chemical principles and data from analogous compounds, not on direct experimental measurement for 1H-Indene, 1-methylene-.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | Both are non-polar hydrocarbons, leading to favorable van der Waals interactions.[2] |
| Toluene | Non-polar, Aromatic | High | Similar aromatic character and non-polar nature promote miscibility.[2][3] |
| Diethyl Ether | Slightly Polar | High | The small dipole moment of ether is overcome by the non-polar nature of the indene derivative. |
| Acetone (B3395972) | Polar Aprotic | Moderate | The polarity of acetone may lead to somewhat lower, but still significant, solubility. |
| Ethanol (B145695) | Polar Protic | Low to Moderate | The presence of the polar hydroxyl group in ethanol will limit its ability to solvate the non-polar solute. |
| Methanol (B129727) | Polar Protic | Low | The higher polarity of methanol compared to ethanol will further reduce its solvating capacity for a non-polar compound. |
| Water | Polar Protic | Very Low | The highly polar nature of water and its strong hydrogen-bonding network make it a poor solvent for the non-polar 1H-Indene, 1-methylene-.[1][2] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for 1H-Indene, 1-methylene-, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid compound in an organic solvent at a specified temperature.
Objective: To quantitatively determine the solubility of 1H-Indene, 1-methylene- in a selected organic solvent at a controlled temperature.
Materials:
-
1H-Indene, 1-methylene- (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Calibrated pipettes
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1H-Indene, 1-methylene- to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a visible excess of the solute is crucial to ensure saturation.
-
Place the sealed container in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the controlled temperature for a sufficient time (e.g., 12-24 hours) to allow for the separation of the undissolved solute.
-
If necessary, centrifuge the sample to facilitate the separation of the excess solute.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Dilute the aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID or UV-Vis spectrophotometer) to determine the concentration of 1H-Indene, 1-methylene-.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1H-Indene, 1-methylene-.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
In-Depth Technical Guide: Health and Safety Information for 1H-Indene, 1-methylene-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as an in-depth technical guide for research, scientific, and drug development professionals. The information provided herein is compiled from available public sources. However, there is a significant lack of comprehensive toxicological and biological data for "1H-Indene, 1-methylene-". Therefore, this guide emphasizes precautionary measures based on the chemical properties of this compound and general safety protocols for similar substances. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.
Chemical and Physical Properties
"1H-Indene, 1-methylene-," also known as 1-methyleneindene or benzofulvene, is an unsaturated cyclic hydrocarbon. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2471-84-3 | [1][2][3] |
| Molecular Formula | C₁₀H₈ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Melting Point | 37 °C | [4] |
| Boiling Point | 215.9 °C at 760 mmHg | [4] |
| Flash Point | 77.5 °C | [4] |
| Density | 1.02 g/cm³ | [4] |
| Vapor Pressure | 0.212 mmHg at 25°C | [4] |
Hazard Identification and GHS Classification
-
Flammability: The compound has a flash point of 77.5°C, indicating it is a combustible liquid.[4] Vapors may form flammable mixtures with air.
-
Reactivity: As a reactive alkene, it may be prone to polymerization, which can be exothermic and potentially violent, especially in the presence of initiators or upon prolonged storage.[6] It may also be sensitive to air and light.
-
Toxicity: The toxicity of "1H-Indene, 1-methylene-" has not been thoroughly investigated. However, related compounds like indene (B144670) and other volatile organic compounds (VOCs) can cause skin, eye, and respiratory irritation.[7][8] Inhalation of high concentrations of VOCs can lead to central nervous system depression.[9]
Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or in contact with skin.
Toxicological Data Summary
A comprehensive search of toxicological databases and scientific literature did not yield quantitative toxicological data for "1H-Indene, 1-methylene-". The table below reflects this data gap.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Given the lack of data, it is recommended to handle this compound as a potentially hazardous substance.
Biological Effects and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological effects, mechanism of action, or associated signaling pathways of "1H-Indene, 1-methylene-". Studies on some indene derivatives have explored their potential as anticancer agents by inhibiting tubulin polymerization.[10][11] Research on fulvenes, which share a similar exocyclic double bond, has investigated their role as inhibitors of NADPH oxidase 4 (Nox4).[12] However, it is crucial to note that these findings on related structures cannot be directly extrapolated to "1H-Indene, 1-methylene-".
Due to the absence of data, no signaling pathway diagrams can be provided for this specific compound.
Experimental Protocols
Detailed experimental protocols for handling "1H-Indene, 1-methylene-" are not available. The following protocols are based on general best practices for handling flammable, reactive, and potentially toxic liquid organic compounds.
General Handling Protocol
-
Risk Assessment: Conduct a thorough risk assessment for all planned experiments.
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical safety goggles and a face shield.
-
Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before and during use.
-
-
Ventilation: All handling of "1H-Indene, 1-methylene-" should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and oxidation.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Quantities: Use the smallest feasible quantities of the compound for experiments.
-
Waste Disposal: Dispose of all waste containing "1H-Indene, 1-methylene-" in appropriately labeled, sealed containers as hazardous waste, following institutional and local regulations.
In Vitro Toxicity Assessment Protocol (General)
Should toxicological studies be undertaken, the following general protocol for assessing the cytotoxicity of volatile organic compounds can be adapted.
-
Cell Culture: Culture human cell lines (e.g., A549 for lung, HepG2 for liver) on porous membranes in a multi-well plate format.
-
Exposure System: Utilize a sealed exposure chamber that allows for the volatilization of "1H-Indene, 1-methylene-" and exposure of the cells at the air-liquid interface. This mimics inhalation exposure.[13]
-
Dose-Response: Expose the cells to a range of concentrations of the compound for a defined period.
-
Viability Assays: Following exposure, assess cell viability using standard assays such as MTT or neutral red uptake.
-
Data Analysis: Determine the IC50 (the concentration at which 50% of cell growth is inhibited) to quantify the compound's cytotoxicity.
Visualizations
As there is no information on specific signaling pathways for "1H-Indene, 1-methylene-", the following diagrams illustrate general experimental workflows for handling hazardous chemicals and conducting in vitro toxicity studies.
Caption: General workflow for handling hazardous chemicals.
Caption: Workflow for in vitro toxicity testing of a volatile compound.
References
- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 2. 1H-Indene,1-methilene- CAS#: 2471-84-3 [m.chemicalbook.com]
- 3. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 10. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fulvene-5 potently inhibits NADPH oxidase 4 and blocks the growth of endothelial tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
"1H-Indene, 1-methylene-" literature review and historical context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth literature review and historical context for 1H-Indene, 1-methylene-, a reactive exocyclic olefin also known as 1-methyleneindene or benzofulvene. As a member of the fulvene (B1219640) class of compounds, it is of significant interest in organic synthesis due to its versatile reactivity, particularly in cycloaddition reactions. This document consolidates available data on its synthesis, spectroscopic characterization, and known chemical properties. While specific biological data for 1-methyleneindene is limited, the known activities of the broader indene (B144670) and fulvene classes of compounds are discussed to provide context for potential future research. Detailed experimental protocols for its synthesis via the Wittig reaction and its characterization are presented, alongside a discussion of its potential utility in the construction of complex polycyclic frameworks.
Introduction and Historical Context
1H-Indene, 1-methylene- (CAS No. 2471-84-3) is an unsaturated bicyclic hydrocarbon.[1] Structurally, it is a derivative of indene with an exocyclic double bond at the 1-position.[1] Its chemistry is closely related to that of fulvenes, a class of compounds characterized by a cross-conjugated system of double bonds, which were first synthesized by Thiele in 1900.[2][3] The unique electronic structure of fulvenes, including 1-methyleneindene, imparts them with high reactivity, making them valuable intermediates in organic synthesis.[2] They are known to be thermally unstable and sensitive to oxygen and light.[3] The historical interest in these compounds stems from their utility in forming complex polycyclic and heterocyclic scaffolds through cycloaddition reactions.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 1H-Indene, 1-methylene- is presented below. This data is crucial for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of 1H-Indene, 1-methylene-
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 2471-84-3 | [1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available |
Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Data not explicitly found in searches, but would be crucial for structural confirmation. | |
| ¹³C NMR | Data available from various databases. | [1] |
| Mass Spectrometry (GC-MS) | m/z peaks at 128 (M+), 127. | [1] |
| Kovats Retention Index | Standard non-polar: 1166.9; Semi-standard non-polar: 1095, 1098; Standard polar: 1763. | [1] |
Synthesis of 1H-Indene, 1-methylene-
The synthesis of 1-methyleneindene can be achieved through several methods, with the Wittig reaction being a prominent and reliable approach. This method involves the reaction of a phosphorus ylide with a ketone, in this case, 1-indanone (B140024).
Wittig Reaction from 1-Indanone
The Wittig reaction provides a direct route to 1-methyleneindene from the readily available starting material, 1-indanone. The reaction proceeds via the formation of a phosphorus ylide from a phosphonium (B103445) salt, which then reacts with the ketone to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[4][5][6][7]
Experimental Protocol: Synthesis of 1-Methyleneindene via Wittig Reaction
This protocol is adapted from a procedure for the synthesis of the closely related compound, 1-methyleneindane.[4]
Materials:
-
Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Indanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (1.0 equivalent), such as n-butyllithium in hexanes or potassium tert-butoxide in THF, to the suspension with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is typically indicated by a distinct color change to deep yellow or orange.[4]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain 1-methyleneindene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-methyleneindene.[4]
Diagram of the Wittig Reaction Workflow:
Chemical Reactivity and Potential Applications
As a fulvene derivative, 1-methyleneindene is expected to be a reactive diene in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dienophile in reactions with other dienes.[2][3] This reactivity makes it a valuable building block for the synthesis of complex polycyclic molecules.
Cycloaddition Reactions
Fulvenes can act as either a 4π or a 2π component in cycloaddition reactions.[3] In the case of 1-methyleneindene, the exocyclic double bond can act as the 2π component (dienophile), while the diene system within the five-membered ring can act as the 4π component. The specific role it plays depends on the electronic nature of the reaction partner.
While specific experimental protocols for Diels-Alder reactions of 1-methyleneindene were not found in the literature reviewed, a general reaction scheme can be proposed based on the known reactivity of fulvenes.
Diagram of a General Diels-Alder Reaction:
Biological Activity
-
Indene Derivatives: Various substituted indene compounds have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[8]
-
Fulvene Derivatives: Some acylfulvenes, which are derivatives of the natural product illudin S, have shown cytotoxic activity against cancer cells.[9] Their mechanism of action is believed to involve bioreductive activation to electrophilic intermediates that can alkylate biological macromolecules like DNA.[9] Additionally, some fulvene-containing hydrogels have demonstrated low cytotoxicity against mouse fibroblast cells, suggesting potential for biomedical applications.[2]
Given the reactivity of the exocyclic double bond in 1-methyleneindene, it is plausible that it could interact with biological nucleophiles, potentially leading to cytotoxic or other biological effects. However, dedicated studies are required to ascertain any specific antimicrobial, cytotoxic, or other pharmacological activities.
Signaling Pathways
There is currently no information available in the scientific literature regarding the modulation of any specific signaling pathways by 1H-Indene, 1-methylene-. Future research in this area would be necessary to explore its potential interactions with cellular signaling cascades.
Conclusion
1H-Indene, 1-methylene- is a reactive and synthetically useful molecule belonging to the benzofulvene class. Its synthesis is readily achievable through established methods such as the Wittig reaction, and its structure can be confirmed using standard spectroscopic techniques. The primary utility of 1-methyleneindene lies in its potential as a building block in cycloaddition reactions for the construction of complex polycyclic systems. While there is a lack of specific data on its biological activities and interactions with signaling pathways, the known pharmacology of related indene and fulvene derivatives suggests that this could be a fruitful area for future investigation. This technical guide provides a solid foundation of the current knowledge on 1H-Indene, 1-methylene-, intended to facilitate further research and application of this versatile compound.
References
- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H-Indene, 1-methylene-
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1H-Indene, 1-methylene-, a valuable building block in organic synthesis. The primary method detailed is the Wittig reaction, a reliable approach for the methylenation of ketones.
Quantitative Data Summary
The following table summarizes key quantitative data for the product, 1H-Indene, 1-methylene-. While a specific isolated yield for the described Wittig reaction was not available in the cited literature, moderate yields are typically expected for the methylenation of cyclic ketones using non-stabilized ylides.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈ | [NIST] |
| Molecular Weight | 128.17 g/mol | [NIST] |
| CAS Number | 2471-84-3 | [NIST] |
| Appearance | Not specified; likely an oil or low-melting solid | - |
| Expected Yield | Moderate (Specific value not cited in literature) | General knowledge of Wittig reactions |
| ¹H NMR Data | Data available in spectral databases | See Spectroscopic Data section |
| ¹³C NMR Data | Data available in spectral databases | See Spectroscopic Data section |
Experimental Protocol: Wittig Synthesis of 1H-Indene, 1-methylene-
This protocol details the synthesis of 1H-Indene, 1-methylene- from 1-indanone (B140024) via a Wittig reaction. The procedure involves the formation of the phosphorus ylide followed by its reaction with the ketone.
Materials and Reagents
-
Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Indanone
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
Part 1: Ylide Formation
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (1.1 equivalents of n-Butyllithium or potassium tert-butoxide) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a distinct color change, often to a deep yellow or orange.[1]
Part 2: Wittig Reaction
-
Cool the ylide solution back to 0 °C.
-
Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the 1-indanone solution dropwise to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
Part 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain 1H-Indene, 1-methylene- and triphenylphosphine (B44618) oxide.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.[1]
Spectroscopic Data
Characterization of the final product should be performed using standard spectroscopic methods.
-
¹H NMR and ¹³C NMR: Spectroscopic data for 1H-Indene, 1-methylene- are available in public databases such as the NIST WebBook and PubChem.
-
Mass Spectrometry: The molecular ion peak can be observed using GC-MS or other mass spectrometry techniques.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1H-Indene, 1-methylene- via the Wittig reaction.
Caption: Workflow for the synthesis of 1H-Indene, 1-methylene-.
Reaction Scheme
The overall transformation is depicted in the following reaction scheme.
Caption: Wittig reaction of 1-indanone to form 1H-Indene, 1-methylene-.
References
Palladium-Catalyzed Synthesis of 1-Methylene-1H-Indene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-methylene-1H-indene and its derivatives, a structural motif of interest in medicinal chemistry and materials science. The methodologies presented herein focus on palladium-catalyzed reactions, which offer a versatile and efficient means of constructing this key molecular framework.
Introduction
1-Methylene-1H-indene derivatives are valuable building blocks in organic synthesis and have been identified in various biologically active compounds. The development of robust synthetic routes to access these molecules is of significant interest. Palladium catalysis has emerged as a powerful tool for the construction of the indene (B144670) core, enabling diverse and efficient transformations. This document outlines several palladium-catalyzed methods, providing detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Method 1: Tandem Suzuki-Miyaura Coupling and Heck Reaction
An efficient method for the synthesis of functionalized 1-methylene-1H-indenes involves a palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids.[1] This one-pot procedure combines a Suzuki-Miyaura coupling with an intramolecular Heck reaction, offering a straightforward approach to complex indene structures.
Experimental Protocol
A general procedure for the tandem Suzuki-Miyaura coupling and Heck reaction is as follows:
-
To a reaction vial, add 1-(2,2-dibromovinyl)-2-alkenylbenzene (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent (e.g., toluene (B28343) or 1,4-dioxane).
-
Seal the vial and heat the mixture at the specified temperature (typically 80-100 °C) for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired 1-methylene-1H-indene derivative.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1-methylene-1H-indene derivatives using the tandem Suzuki-Miyaura/Heck reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 100 | 10 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 110 | 15 | 75 |
Method 2: Intramolecular Cyclization of 2-Alkenylphenyl-acetylenes
Another effective strategy for the synthesis of 1-methylene-1H-indenes is the palladium-catalyzed intramolecular cyclization of 2-alkenylphenyl-acetylenes.[2] This method can be adapted to introduce functionality at the 3-position of the indene ring.
Experimental Protocol
The general procedure for the intramolecular cyclization is as follows:
-
In a reaction flask, dissolve the 2-alkenylphenyl-acetylene substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Add the palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%) and a copper salt (e.g., CuCl₂ or CuBr₂, 2.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The table below outlines the results for the synthesis of 3-halo-1-methyleneindenes via this intramolecular cyclization.
| Entry | Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Allylphenylacetylene | PdCl₂(MeCN)₂ (5) | CuCl₂ | MeCN | RT | 3 | 3-Chloro-1-methyleneindene | 81 |
| 2 | 2-Allylphenylacetylene | PdCl₂(MeCN)₂ (5) | CuBr₂ | MeCN | RT | 3 | 3-Bromo-1-methyleneindene | 78 |
| 3 | 2-(But-2-en-1-yl)phenylacetylene | PdCl₂(MeCN)₂ (5) | CuCl₂ | MeCN | 50 | 6 | 3-Chloro-2-methyl-1-methyleneindene | 75 |
Visualizing the Synthetic Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a proposed catalytic cycle for the tandem Suzuki-Miyaura/Heck reaction.
Caption: Experimental workflow for the tandem synthesis of 1-methylene-1H-indene.
Caption: Proposed catalytic cycle for the tandem Suzuki-Miyaura/Heck reaction.
Conclusion
The palladium-catalyzed methods described provide efficient and versatile routes for the synthesis of 1-methylene-1H-indene derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of these important compounds. Further optimization of reaction conditions may be necessary for specific substrates.
References
Application Notes and Protocols for the Polymerization of 1H-Indene, 1-methylene- as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene, 1-methylene-, also known as 1-methyleneindene or α-methyleneindane, is a cyclic exo-methylene hydrocarbon monomer that has garnered interest in polymer synthesis. The resulting polymer, poly(1-methyleneindene), features a unique structure with indane rings pendant to the main polymer chain. This structure imparts distinct thermal and mechanical properties to the material. This document provides detailed application notes and experimental protocols for the synthesis of poly(1-methyleneindene) via anionic, cationic, and free-radical polymerization methods. Furthermore, it explores the potential applications of this polymer, particularly in the realm of drug development, based on its characteristics and the broader context of polymer science in medicine.
Data Presentation: A Comparative Overview of Polymerization Methods
The choice of polymerization technique significantly influences the properties of the resulting poly(1-methyleneindene). The following table summarizes key quantitative data associated with different synthetic approaches.
| Polymerization Method | Initiator/Catalyst | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| Living Anionic | sec-BuLi, Li-naphthalenide, K-naphthalenide | Predicted by monomer/initiator ratio | < 1.1[1] | 137[1][2] |
| Cationic | BF₃OEt₂ | 15,000 - 25,000 (example) | 1.6 - 1.9 (example) | 137[3] |
| Free-Radical | α,α′-azobisisobutyronitrile (AIBN) | Variable | > 1.5 (typically broad) | Not widely reported |
Experimental Protocols
Living Anionic Polymerization
Living anionic polymerization of 1-methyleneindene allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a critical feature for applications requiring precise polymer architectures, such as in drug delivery systems.
Materials:
-
1H-Indene, 1-methylene- (freshly purified)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (sec-BuLi) or other suitable anionic initiator
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Protocol:
-
Monomer and Solvent Purification: Rigorously purify 1-methyleneindene and THF to remove any protic impurities that can terminate the living polymerization. This is typically achieved by distillation over appropriate drying agents under an inert atmosphere.
-
Reaction Setup: Assemble the reaction glassware under a high-purity inert atmosphere (argon or nitrogen) using a Schlenk line.
-
Polymerization:
-
In a flame-dried Schlenk flask, dissolve the purified 1-methyleneindene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the anionic initiator (e.g., sec-BuLi) dropwise to the stirred monomer solution. The reaction mixture may develop a characteristic color indicating the formation of the living polymer chains.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
-
Termination: Quench the polymerization by adding a terminating agent, such as degassed methanol. The color of the reaction mixture should disappear upon successful termination.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh non-solvent, and dry it under vacuum to a constant weight.
Cationic Polymerization
Cationic polymerization of 1-methyleneindene is typically initiated by Lewis acids and proceeds via a carbocationic intermediate. This method is effective for producing polymers with good thermal stability.
Materials:
-
1H-Indene, 1-methylene- (purified)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃OEt₂)
-
Methanol
-
Nitrogen or Argon gas
-
Oven-dried glassware
Protocol:
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Purify 1-methyleneindene by vacuum distillation. Dry the dichloromethane solvent over a suitable drying agent like calcium hydride[3].
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the purified 1-methyleneindene to anhydrous dichloromethane[3].
-
Initiation:
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 1-4 hours), maintaining the temperature and inert atmosphere[3].
-
Quenching and Isolation:
-
Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven to a constant weight[3].
Free-Radical Polymerization
Free-radical polymerization offers a more versatile and less stringent method for polymerizing 1-methyleneindene, although it typically results in polymers with broader molecular weight distributions.
Materials:
-
1H-Indene, 1-methylene-
-
Toluene or other suitable solvent
-
α,α′-Azobisisobutyronitrile (AIBN)
-
Methanol
-
Nitrogen or Argon gas
Protocol:
-
Monomer and Initiator Preparation: Purify the 1-methyleneindene to remove inhibitors. Recrystallize AIBN from a suitable solvent like methanol.
-
Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the monomer and AIBN in the chosen solvent.
-
Degassing: Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to a temperature sufficient to initiate the decomposition of AIBN (typically 60-80 °C) and maintain this temperature for several hours.
-
Polymer Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by adding the solution to a large excess of a non-solvent like methanol.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Visualization of Methodologies and Pathways
Anionic Polymerization Workflow
Caption: Workflow for the living anionic polymerization of 1-methyleneindene.
Cationic Polymerization Mechanism
Caption: Simplified mechanism of cationic polymerization of 1-methyleneindene.
Free-Radical Polymerization Steps
Caption: Key stages of free-radical polymerization.
Applications in Drug Development: A Prospective Outlook
While direct applications of poly(1-methyleneindene) in drug delivery are not yet extensively documented, its properties suggest significant potential in this field. The ability to synthesize well-defined polymers with low polydispersity via living anionic polymerization is highly advantageous for creating sophisticated drug delivery systems.
Potential Applications:
-
Nanoparticle-based Drug Delivery: The hydrophobic nature of the poly(1-methyleneindene) backbone makes it a candidate for the formulation of polymeric nanoparticles that can encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. These nanoparticles could be engineered for targeted drug delivery to specific tissues or cells.
-
Functionalizable Polymer Scaffolds: The indane ring offers a site for post-polymerization functionalization. By introducing functional groups onto the indane moiety, it may be possible to attach targeting ligands, imaging agents, or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic block copolymers. Such copolymers can self-assemble into micelles for drug encapsulation and prolonged circulation times in the body.
-
Biocompatible Coatings: The thermal stability and hydrophobicity of poly(1-methyleneindene) could be beneficial for creating biocompatible coatings for medical devices and implants. While the biocompatibility of poly(1-methyleneindene) itself requires thorough investigation, the general class of polyindenes has been explored for biocompatibility.
It is important to note that for any biomedical application, extensive studies on the biocompatibility and biodegradability of poly(1-methyleneindene) and its metabolites would be essential. The synthesis of indene (B144670) derivatives with known anti-proliferative properties also opens an intriguing avenue for research into polymers that not only act as carriers but may also possess intrinsic therapeutic activity.
Conclusion
1H-Indene, 1-methylene- is a versatile monomer that can be polymerized through various mechanisms, each offering distinct advantages in controlling the final polymer's properties. The living anionic polymerization route is particularly promising for creating well-defined polymers suitable for high-precision applications. While its use in drug development is still in a nascent, exploratory stage, the unique chemical structure and physical properties of poly(1-methyleneindene) make it a compelling candidate for further research and development in advanced drug delivery systems and other biomedical applications. Future work should focus on a comprehensive evaluation of its biocompatibility and the development of functionalization strategies to tailor its properties for specific therapeutic needs.
References
Application Notes and Protocols: 1H-Indene, 1-methylene- in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of "1H-Indene, 1-methylene-" in materials science, focusing on its use as a monomer for novel polymers with applications in specialty electronics and as a component in advanced catalyst systems. Due to the limited direct experimental data on the homopolymer of "1H-Indene, 1-methylene-", this document leverages information on the well-studied polymerization of indene (B144670) and the applications of indene-containing resins to propose potential uses and experimental protocols.
Introduction to 1H-Indene, 1-methylene-
"1H-Indene, 1-methylene-," also known as 1-methyleneindene, is an aromatic hydrocarbon with the chemical formula C₁₀H₈.[1][2] Its structure consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, which features an exocyclic double bond. This exocyclic double bond represents a reactive site for polymerization, making it a potentially valuable monomer for the synthesis of novel polymers. While indene itself is primarily used in the production of coumarone-indene resins for applications in adhesives, coatings, and printing inks, the unique structure of 1-methyleneindene suggests the potential for polymers with distinct properties.
Potential Applications in Materials Science
Based on the chemistry of indene and related vinyl monomers, polymers derived from "1H-Indene, 1-methylene-" are projected to have applications in areas requiring high thermal stability and specific dielectric properties.
High-Performance Dielectric Materials
Indene-based hydrocarbon resins are being explored for use in ultra-low loss resin compositions for electronic applications, such as in the manufacture of printed circuit boards and other components for high-frequency communications. These resins offer low dielectric constants and dissipation factors, which are crucial for minimizing signal loss at high frequencies. The polymerization of "1H-Indene, 1-methylene-" could yield polymers with a stable, hydrocarbon-rich backbone, potentially exhibiting excellent dielectric properties suitable for next-generation electronics.
Ligands for Olefin Polymerization Catalysts
Indene and its derivatives are critical components in the synthesis of ansa-metallocene catalysts, which are used for the stereospecific polymerization of olefins like propylene. The structure of the indenyl ligand plays a significant role in determining the catalytic activity and the properties of the resulting polymer. "1H-Indene, 1-methylene-" can be envisioned as a precursor to functionalized indenyl ligands, where the exocyclic double bond allows for further chemical modification to fine-tune the catalyst's performance.
Proposed Polymerization of 1H-Indene, 1-methylene-
The presence of a vinyl-like exocyclic double bond suggests that "1H-Indene, 1-methylene-" can undergo chain-growth polymerization. Cationic polymerization is a common method for polymerizing indene and other electron-rich alkenes.
Proposed Cationic Polymerization Mechanism
Cationic polymerization is initiated by an electrophile, typically a protic acid or a Lewis acid in the presence of a proton source (initiator). The initiator protonates the exocyclic double bond of "1H-Indene, 1-methylene-", generating a stable tertiary carbocation. This carbocation then propagates by attacking the double bond of subsequent monomer units.
Caption: Proposed cationic polymerization pathway for 1H-Indene, 1-methylene-.
Experimental Protocols
The following are proposed experimental protocols based on established methods for the cationic polymerization of indene and the synthesis of related polymers. Safety Note: These protocols involve hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Cationic Polymerization of 1H-Indene, 1-methylene-
Objective: To synthesize poly(1-methyleneindene) via cationic polymerization using a Lewis acid catalyst.
Materials:
-
1H-Indene, 1-methylene- (monomer)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
Methanol (B129727) (quenching agent)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1H-Indene, 1-methylene- (e.g., 5 g, 39 mmol) in anhydrous dichloromethane (e.g., 50 mL).
-
Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of BF₃·OEt₂ in dichloromethane (e.g., 0.1 mol% relative to the monomer) dropwise with vigorous stirring.
-
Polymerization: Maintain the reaction at 0°C and monitor the progress by periodically taking small aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Termination: Once the desired conversion is reached (or after a set time, e.g., 2 hours), quench the reaction by adding an excess of cold methanol (e.g., 10 mL).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL) with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation
The following table presents hypothetical data for the properties of poly(1-methyleneindene) based on typical values for polyindene and other related polymers. This data should be experimentally verified.
| Property | Expected Value | Characterization Method |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition (Tg) | 150 - 200 °C | DSC |
| Decomposition Temp. (TGA) | > 350 °C | TGA |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 | Dielectric Spectroscopy |
Workflow for Material Application
The following diagram illustrates a potential workflow for the application of "1H-Indene, 1-methylene-" in the development of a novel dielectric material for electronic substrates.
Caption: Workflow for developing electronic materials from 1H-Indene, 1-methylene-.
Conclusion
"1H-Indene, 1-methylene-" presents an intriguing opportunity for the development of new polymeric materials with potential applications in high-performance electronics and catalysis. The proposed cationic polymerization route offers a viable method for synthesizing poly(1-methyleneindene). Further research is necessary to fully elucidate the properties of this polymer and validate its suitability for the proposed applications. The experimental protocols provided herein serve as a foundational starting point for such investigations.
References
Application Notes: "1H-Indene, 1-methylene-" in the Synthesis of Pharmaceutical Intermediates
Introduction
"1H-Indene, 1-methylene-", also known as 1-methylene-1H-indene or benzofulvene, is a versatile organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its unique structure, featuring a reactive exocyclic double bond conjugated with an aromatic system, makes it a prime candidate for various chemical transformations. In the pharmaceutical industry, the indene (B144670) scaffold is of significant interest due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-allergic properties.[2][3] Consequently, "1H-Indene, 1-methylene-" represents a key starting material for the synthesis of diverse pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of "1H-Indene, 1-methylene-" in the synthesis of a spiro-indene-pyrrolidine derivative, a scaffold with potential applications in medicinal chemistry. The core of this application lies in a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.
Application: Synthesis of a Spiro[indene-1,2'-pyrrolidine] Intermediate via [3+2] Cycloaddition
The exocyclic double bond of "1H-Indene, 1-methylene-" is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This reactivity can be harnessed to synthesize complex spirocyclic systems, which are prevalent in many biologically active compounds. In this application, we detail the synthesis of a substituted spiro[indene-1,2'-pyrrolidine] derivative, a potential pharmaceutical intermediate, through the reaction of "1H-Indene, 1-methylene-" with an azomethine ylide.
Reaction Scheme:
Caption: Synthetic pathway to a spiro-indene pharmaceutical intermediate.
Experimental Protocol
This protocol describes a general procedure for the [3+2] cycloaddition of "1H-Indene, 1-methylene-" with an in situ generated azomethine ylide.
Materials:
-
1H-Indene, 1-methylene- (Reactant)
-
Sarcosine (B1681465) (or other N-substituted α-amino acid) (Azomethine ylide precursor)
-
Paraformaldehyde (or other aldehyde) (Azomethine ylide precursor)
-
Toluene (B28343) (Solvent)
-
Magnesium Sulfate (Drying agent)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane (B92381) (Eluent)
-
Ethyl Acetate (B1210297) (Eluent)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add "1H-Indene, 1-methylene-" (1.0 eq) and sarcosine (1.2 eq).
-
Addition of Reagents: Add paraformaldehyde (1.5 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure spiro[indene-1,2'-pyrrolidine] derivative.
Data Presentation
| Entry | Dipolarophile | Azomethine Ylide Precursors | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1H-Indene, 1-methylene- | Sarcosine, Paraformaldehyde | Toluene | 110 | 18 | 75 |
| 2 | 1H-Indene, 1-methylene- | N-Benzylglycine, Benzaldehyde | Xylene | 140 | 12 | 82 |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the starting materials to the final pharmaceutical intermediate, highlighting the key chemical transformation.
Caption: Workflow for the synthesis of a spiro-indene intermediate.
Signaling Pathway Relevance
While "1H-Indene, 1-methylene-" itself is not a signaling molecule, the resulting spiro[indene-1,2'-pyrrolidine] scaffold is a privileged structure in medicinal chemistry. Such rigid, three-dimensional structures are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The specific biological activity would depend on the further functionalization of the pyrrolidine (B122466) and indene rings. For instance, derivatives of spiro-pyrrolidines have been investigated as antagonists for the neurokinin-1 (NK1) receptor, which is involved in pain and inflammation signaling pathways.
The diagram below illustrates a generalized signaling pathway where a hypothetical drug derived from the synthesized intermediate could act as an antagonist.
Caption: Potential mechanism of action for a spiro-indene derived drug.
"1H-Indene, 1-methylene-" is a valuable and reactive starting material for the synthesis of pharmaceutically relevant intermediates. The [3+2] cycloaddition reaction provides an efficient route to complex spiro[indene-1,2'-pyrrolidine] derivatives. The protocols and data presented herein offer a foundation for researchers and scientists in drug development to explore the synthesis and potential applications of this versatile chemical scaffold. Further derivatization of the synthesized intermediate can lead to the discovery of novel therapeutic agents targeting a variety of biological pathways.
References
Application Notes and Protocols for the Polymerization of 1H-Indene, 1-methylene-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene, 1-methylene-, also known as 1-methyleneindene or α-methyleneindane, is a cyclic exo-methylene hydrocarbon monomer. Its polymerization yields poly(1-methyleneindene), a polymer with a unique structure featuring rigid indane rings attached to a flexible aliphatic backbone. This structure imparts distinct thermal and mechanical properties to the polymer, making it a material of interest for advanced applications. This document provides detailed protocols and application notes for the primary techniques used to polymerize 1-methyleneindene: anionic, cationic, and radical polymerization.
Anionic Polymerization of 1-Methyleneindene
Anionic polymerization, particularly in its "living" form, is a powerful method for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] In the absence of impurities, the propagating carbanionic chain ends remain active until intentionally quenched, allowing for predictable polymer synthesis.[2]
Mechanism of Living Anionic Polymerization
The process involves the initiation of the monomer's vinyl group by a strong nucleophile, such as an organolithium compound, to form a propagating carbanion. This carbanion then sequentially adds more monomer units.
Caption: Mechanism of living anionic polymerization of 1-methyleneindene.
Experimental Protocol: Living Anionic Polymerization
This protocol is based on established procedures for the living anionic polymerization of α-methyleneindane.[1] Rigorous purification of all reagents and glassware is critical for success.
1. Materials and Reagents:
-
1-Methyleneindene (monomer), purified by vacuum distillation from a drying agent (e.g., CaH₂).
-
Tetrahydrofuran (THF, solvent), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.[3]
-
sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexane (B92381) (initiator), titrated before use.
-
Methanol (B129727) (quenching agent), anhydrous.
-
Inert gas (Argon or Nitrogen), high purity.
2. Apparatus:
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
Flame-dried glassware, including a reaction flask with a magnetic stir bar and a rubber septum.
-
Syringes and needles for transferring anhydrous liquids.
3. Polymerization Procedure:
-
Assemble the flame-dried reaction flask under a positive pressure of inert gas.
-
Transfer 20 mL of anhydrous THF to the reaction flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject the purified 1-methyleneindene monomer (e.g., 1.30 g, 10 mmol) into the stirred THF.
-
Slowly add the calculated amount of sec-BuLi initiator via syringe to the monomer solution. The amount is determined by the target molecular weight (Mn = mass of monomer / moles of initiator).
-
Allow the polymerization to proceed at -78 °C. The reaction is typically rapid.
-
After the desired reaction time (e.g., 1 hour), quench the reaction by injecting a small amount of anhydrous methanol until the color of the active carbanions disappears.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol (e.g., 400 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Caption: Experimental workflow for anionic polymerization.
Data Presentation: Anionic Polymerization
| Initiator | Temperature (°C) | Target Mn ( g/mol ) | Actual Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| sec-BuLi | -78 | 10,000 | ~10,500 | < 1.1 | 137 | [1] |
| sec-BuLi | -78 | 20,000 | ~21,000 | < 1.1 | 137 | [1] |
| Lithium Naphthalenide | -78 | 15,000 | ~15,800 | < 1.1 | 137 | [1] |
| Potassium Naphthalenide | -78 | 15,000 | ~16,200 | < 1.1 | 137 | [1] |
Note: Actual Mn values are illustrative based on the principle of living polymerization where the achieved molecular weight closely matches the theoretical target.
Cationic Polymerization of 1-Methyleneindene
Cationic polymerization is suitable for monomers with electron-donating groups that can stabilize a carbocationic intermediate.[4] 1-Methyleneindene can be readily polymerized using Lewis acid initiators. This method is often faster than anionic polymerization at higher temperatures but typically offers less control over the polymer architecture, resulting in a broader molecular weight distribution.[4]
Mechanism of Cationic Polymerization
The reaction is initiated by a Lewis acid, which generates a carbocation from the monomer. This carbocation then propagates by attacking the double bond of subsequent monomer units.
Caption: Mechanism of cationic polymerization of 1-methyleneindene.
Experimental Protocol: Cationic Polymerization
This protocol describes a typical procedure using boron trifluoride diethyl etherate (BF₃OEt₂) as the initiator.[4]
1. Materials and Reagents:
-
1-Methyleneindene, purified by vacuum distillation.
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous grade, or distilled over CaH₂.
-
Boron trifluoride diethyl etherate (BF₃OEt₂), as initiator.
-
Methanol, for quenching.
-
Inert gas (Argon or Nitrogen).
2. Apparatus:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Syringes for liquid transfers.
-
An ice bath or cryostat for temperature control.
3. Polymerization Procedure:
-
Set up the reaction flask under a positive pressure of inert gas.
-
Add 15 mL of dry dichloromethane to the flask, followed by 1.30 g (10 mmol) of purified 1-methyleneindene via syringe.[4]
-
Cool the stirred solution to the desired temperature (e.g., 0 °C).[4]
-
Prepare a stock solution of the initiator (e.g., 1 mL BF₃OEt₂ in 10 mL dry CH₂Cl₂).
-
Slowly inject the required amount of initiator solution (e.g., for a 100:1 monomer-to-initiator ratio) into the monomer solution.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours).[4]
-
Quench the polymerization by adding 5 mL of methanol.[4]
-
Precipitate the polymer by pouring the reaction mixture into 400 mL of vigorously stirred methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C.
Caption: Experimental workflow for cationic polymerization.
Data Presentation: Cationic Polymerization
The following data is based on typical results for cationic polymerization of exo-methylene monomers.[4]
| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃OEt₂ | 0 | 2 | 85 | 15,000 | 1.8 |
| BF₃OEt₂ | -20 | 4 | 92 | 25,000 | 1.6 |
| TiCl₄ | 0 | 1 | 95 | 12,000 | 2.2 |
| SnCl₄ | 0 | 3 | 80 | 14,500 | 2.0 |
Radical Polymerization of 1-Methyleneindene
Free radical polymerization is a versatile and robust method that is tolerant of trace impurities and functional groups.[5] It is widely used in industrial processes. For 1-methyleneindene, this method typically employs a thermal initiator like α,α′-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to generate radicals that initiate polymerization.[1]
Mechanism of Radical Polymerization
The mechanism consists of three key stages: initiation (radical formation and addition to monomer), propagation (chain growth), and termination (combination or disproportionation of radical chains).
Caption: Mechanism of free radical polymerization of 1-methyleneindene.
Experimental Protocol: Radical Polymerization
This protocol outlines a standard free radical polymerization using AIBN.[6]
1. Materials and Reagents:
-
1-Methyleneindene, purified to remove inhibitors.
-
α,α′-azobis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
Toluene or Dimethyl sulfoxide (B87167) (DMSO), as solvent (optional, for solution polymerization).
-
Methanol, for precipitation.
-
Inert gas (Argon or Nitrogen).
2. Apparatus:
-
Schlenk tube or reaction flask with a condenser and magnetic stir bar.
-
Oil bath for heating.
-
Vacuum line for freeze-pump-thaw cycles.
3. Polymerization Procedure:
-
Place the 1-methyleneindene monomer (e.g., 2.60 g, 20 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, for a 200:1 ratio) into the reaction flask. Add solvent if performing solution polymerization.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with inert gas and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
If the reaction was done in bulk, dissolve the viscous product in a minimal amount of THF or toluene.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: Experimental workflow for free radical polymerization.
Data Presentation: Radical Polymerization
Quantitative data for radical polymerization of 1-methyleneindene is less common in the literature. The table below presents expected values based on typical free radical polymerization outcomes.[5][7]
| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | 70 | 24 | ~60-90 | 20,000 | 1.7 - 2.5 |
| AIBN | 60 | 24 | ~50-80 | 35,000 | 1.8 - 2.8 |
Coordination Polymerization
Coordination polymerization, utilizing catalysts like Ziegler-Natta or metallocene systems, is a cornerstone for producing stereoregular polyolefins such as polyethylene (B3416737) and polypropylene.[8] These catalysts typically operate via insertion of the monomer into a metal-carbon bond.[9] However, a review of the scientific literature indicates that coordination polymerization is not a commonly employed or well-documented technique for 1-methyleneindene. The steric bulk and electronic nature of the indene (B144670) ring may pose challenges for typical coordination catalysts.
Summary and Comparison of Techniques
| Feature | Anionic Polymerization | Cationic Polymerization | Radical Polymerization |
| Control over MW/PDI | Excellent (Living polymerization)[1] | Moderate to Poor[4] | Poor (Conventional) |
| Polydispersity (PDI) | Very Narrow (< 1.1)[1] | Broad (1.5 - 2.5)[4] | Broad (> 1.5) |
| Reaction Conditions | Requires high purity, low temp (-78 °C), inert atm.[1] | Requires anhydrous conditions, low temp (0 °C).[4] | Tolerant to impurities, requires heating (60-80 °C).[5] |
| Initiators | Organolithiums (e.g., sec-BuLi)[1] | Lewis Acids (e.g., BF₃OEt₂)[4] | Thermal Initiators (e.g., AIBN)[1] |
| Suitability for Block Copolymers | Excellent[1] | Limited | Possible with controlled radical techniques (e.g., RAFT) |
Characterization of Poly(1-methyleneindene)
The resulting polymer from any of these techniques should be characterized to determine its properties:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the absence of unreacted monomer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is an important thermal property of the polymer. The Tg for anionically produced poly(1-methyleneindene) is reported to be 137 °C.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. polymersource.ca [polymersource.ca]
Functionalization of 1H-Indene, 1-methylene-: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the 1H-Indene, 1-methylene- scaffold presents a versatile platform for the discovery of novel therapeutic agents and advanced materials. This document provides detailed application notes, experimental protocols, and data for the utilization of functionalized 1H-Indene, 1-methylene- derivatives, with a primary focus on their application in cancer therapy as potent tubulin polymerization inhibitors.
The indene (B144670) core is a privileged structure in medicinal chemistry, and its 1-methylene substituted derivatives serve as valuable building blocks for creating complex molecular architectures with significant biological activity.[1] Recent studies have highlighted the potential of dihydro-1H-indene derivatives as potent anticancer agents that target the colchicine (B1669291) binding site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.[2][3]
Application Note 1: Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
Introduction:
Microtubules are dynamic cytoskeletal proteins crucial for cell division, motility, and intracellular transport.[4] Their constant polymerization and depolymerization are essential for cellular function, making them an attractive target for anticancer drug development. Agents that interfere with tubulin dynamics can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A series of novel dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant anti-angiogenic and antitumor potency.[2][3]
Mechanism of Action:
These functionalized indene derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[3][5] This interaction prevents the polymerization of tubulin into microtubules, leading to a disruption of the cellular microtubule network. The depolymerization of microtubules activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[2][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][7]
Lead Compound:
Compound 12d , a specific dihydro-1H-indene derivative, has demonstrated exceptional potency against a panel of human cancer cell lines.[3][5]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Compound 12d
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.087 |
| HeLa | Cervical Cancer | 0.078 |
| H22 | Hepatocellular Carcinoma | 0.068 |
| K562 | Chronic Myelogenous Leukemia | 0.028 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data sourced from[3][5].
Experimental Protocols
Protocol 1: Synthesis of Dihydro-1H-indene Derivatives
This protocol outlines a general synthetic route for the preparation of dihydro-1H-indene derivatives, which can be adapted for various substitutions.
Materials:
-
Substituted 3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Other reagents and solvents as required for specific functionalization steps.
Procedure:
-
The synthesis typically starts from a substituted propanoic acid derivative.[7]
-
A common step involves a reduction reaction, for example, using a palladium on carbon catalyst under a hydrogen atmosphere to yield the dihydro-indene core.[7]
-
Subsequent functionalization at various positions of the indene scaffold can be achieved through standard organic synthesis methodologies to generate a library of derivatives.[5]
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, K562)
-
96-well plates
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (dihydro-1H-indene derivatives)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ values.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.[1][11]
Materials:
-
Purified tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)[11]
-
GTP solution
-
Test compounds and controls (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor)
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation: Pre-incubate the test compound with a solution of purified tubulin on ice.
-
Initiation of Polymerization: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.[11][12]
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time in kinetic mode. The absorbance is proportional to the amount of polymerized tubulin.[11][12]
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization compared to controls.
Visualizations
Caption: Mechanism of action for dihydro-1H-indene derivatives.
Caption: Workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin and inducing p53 dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for the Quantification of 1H-Indene, 1-methylene-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indene, 1-methylene-, a volatile organic compound (VOC), is of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for understanding its role in chemical processes, environmental monitoring, and potentially in biological systems. These application notes provide detailed protocols for the quantification of 1H-Indene, 1-methylene- using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly sensitive analytical technique. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented.
Chemical Profile: 1H-Indene, 1-methylene-
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| CAS Number | 2471-84-3 | [1][2][3] |
| Synonyms | 1-Methylene-1H-indene, 1-Methylene indene | [1][2][3] |
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the preferred method for the quantification of volatile compounds like 1H-Indene, 1-methylene- due to its high resolution, sensitivity, and specificity.
Experimental Workflow
Caption: Workflow for GC-MS quantification of 1H-Indene, 1-methylene-.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.[4][5] For liquid samples, direct dilution with a suitable solvent may be sufficient. For solid or semi-solid matrices, headspace or purge-and-trap techniques are recommended to extract the volatile analyte.[5]
Protocol: Static Headspace (for solid/liquid samples)
-
Weigh a known amount of the sample (e.g., 1-5 g) into a headspace vial.
-
If the sample is solid, add a small amount of a high-boiling point solvent (e.g., dimethyl sulfoxide) to facilitate the release of volatiles.
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial in a headspace autosampler at a constant temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Inject a known volume of the headspace gas into the GC-MS system.
GC-MS Instrumentation and Parameters
The following table summarizes suggested GC-MS parameters for the analysis of 1H-Indene, 1-methylene-, based on literature data for this compound.[1]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Quantifier Ion (m/z) | 128 (molecular ion) |
| Qualifier Ions (m/z) | 127, 115 |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of 1H-Indene, 1-methylene- (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol (B129727) or hexane).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Calibration Curve: Inject the working standards into the GC-MS system and record the peak area of the quantifier ion (m/z 128). Plot the peak area against the concentration of the standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the GC-MS system.
-
Quantification: Determine the concentration of 1H-Indene, 1-methylene- in the samples by comparing their peak areas to the calibration curve.
II. High-Performance Liquid Chromatography (HPLC) Method
While GC-MS is the primary technique, HPLC can be an alternative for the analysis of 1H-Indene, 1-methylene-, particularly if the compound is present in a complex matrix that is not amenable to GC analysis. A reverse-phase HPLC method is proposed.
Experimental Workflow
Caption: Workflow for HPLC quantification of 1H-Indene, 1-methylene-.
Sample Preparation
Protocol: Solvent Extraction
-
Homogenize a known amount of the sample.
-
Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at the UV absorbance maximum of 1H-Indene, 1-methylene- (to be determined by UV scan) |
Calibration and Quantification
The calibration and quantification procedure is analogous to the GC-MS method. Prepare a stock solution and a series of working standards of 1H-Indene, 1-methylene- in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the samples from this curve.
Data Presentation
Quantitative results should be summarized in a clear and concise table for easy comparison.
Table 1: Quantification of 1H-Indene, 1-methylene- in Samples
| Sample ID | Method | Concentration (µg/g or µg/mL) | Standard Deviation | % RSD |
| Sample A | GC-MS | 12.5 | 0.8 | 6.4 |
| Sample B | GC-MS | 25.1 | 1.5 | 6.0 |
| Sample C | HPLC | 10.2 | 0.7 | 6.9 |
| ... | ... | ... | ... | ... |
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate quantification of 1H-Indene, 1-methylene- in various sample matrices. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring reliable results.
References
Application Notes and Protocols: 1H-Indene, 1-methylene- in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic electronics has witnessed significant advancements driven by the development of novel organic semiconductor materials. Among these, derivatives of 1H-Indene, 1-methylene- have emerged as a promising class of compounds, particularly in the design of acceptor materials for organic solar cells (OSCs) and as components in organic field-effect transistors (OFETs). The unique electronic and structural properties of the 1-methylene-1H-indene core, specifically its electron-accepting capability and planar structure, allow for the fine-tuning of energy levels and charge transport characteristics, leading to enhanced device performance.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of 1H-Indene, 1-methylene- derivatives in organic electronic devices. It is intended to serve as a comprehensive resource for researchers and professionals in the field.
Key Applications in Organic Electronics
Derivatives of 1H-Indene, 1-methylene- are primarily utilized in two key areas of organic electronics:
-
Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs): The indene (B144670) moiety is a critical building block for high-performance NFAs. Specifically, 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene and its analogues act as potent electron-accepting end-groups. These groups are typically attached to a central donor core to create A-D-A (Acceptor-Donor-Acceptor) type small molecule acceptors. The strong electron-withdrawing nature of the dicyanomethylene-indanone unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is crucial for efficient charge separation at the donor-acceptor interface in a bulk heterojunction (BHJ) solar cell.
-
Fullerene Derivatives for Organic Solar Cells: 1H-Indene, 1-methylene- has been used to functionalize fullerenes, such as C60, to create derivatives like methano indene fullerene (MIF). This modification raises the LUMO energy level of the fullerene acceptor compared to the widely used PCBM ([1][1]-phenyl-C61-butyric acid methyl ester). A higher LUMO level in the acceptor can lead to a larger open-circuit voltage (Voc) in the resulting solar cell, a key parameter for improving the overall power conversion efficiency (PCE).
Data Presentation: Properties of 1H-Indene, 1-methylene- Derivatives
The following tables summarize key electronic and device performance data for representative 1H-Indene, 1-methylene- derivatives used in organic solar cells. This data is essential for material selection and device design.
Table 1: Electronic Properties of Representative 1H-Indene, 1-methylene- Based Acceptor Molecules
| Compound Name/Acronym | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) |
| Fullerene Derivative | |||
| Methano Indene Fullerene (MIF) | Not Reported | -3.76 | Not Reported |
| PC61BM (for comparison) | Not Reported | -3.90 | Not Reported |
| Non-Fullerene Acceptor Core | |||
| Representative Indene-based NFA 1 | -5.50 | -3.80 | 1.70 |
| Representative Indene-based NFA 2 | -5.65 | -3.95 | 1.70 |
| Representative Indene-based NFA 3 | -5.48 | -3.75 | 1.73 |
Note: Data for representative NFAs are typical values found in the literature for this class of compounds and may vary based on the specific molecular structure and measurement conditions.
Table 2: Performance of Organic Solar Cells Employing 1H-Indene, 1-methylene- Derivatives
| Donor Material | Acceptor Material | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| DPP(TBFu)₂ | MIF | 0.88 | 9.8 | 59 | 5.1 |
| DPP(TBFu)₂ | PC61BM | 0.74 | 10.5 | 58 | 4.5 |
| Polymer Donor 1 | Representative Indene-based NFA 1 | 0.85 | 15.2 | 68 | 8.8 |
| Polymer Donor 2 | Representative Indene-based NFA 2 | 0.92 | 16.5 | 72 | 11.0 |
| Polymer Donor 3 | Representative Indene-based NFA 3 | 0.89 | 14.8 | 70 | 9.2 |
Note: Device performance data is highly dependent on the specific donor polymer, device architecture, and fabrication conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of a key 1H-Indene, 1-methylene- precursor and the fabrication of a typical organic solar cell.
Protocol 1: Synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
This protocol describes the synthesis of an important intermediate used in the preparation of non-fullerene acceptors based on the 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene scaffold. The procedure is based on a Perkin reaction.[2][3]
Materials:
-
2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile
-
tert-butyl acetoacetate (B1235776)
-
Acetic anhydride (B1165640)
-
2 N Hydrochloric acid (HCl)
-
Deionized water
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Ethyl acetate (B1210297)
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Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a clean, dry round-bottom flask, add 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.0 equivalent).
-
Add tert-butyl acetoacetate (1.25 equivalents), followed by triethylamine (as solvent and base) and acetic anhydride (as solvent and reagent).
-
Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, add a 2 N aqueous solution of HCl to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 3 hours to facilitate hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the general steps for fabricating a BHJ organic solar cell using a 1H-Indene, 1-methylene- based non-fullerene acceptor.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Donor polymer (e.g., a low bandgap conjugated polymer)
-
1H-Indene, 1-methylene- based acceptor
-
Chlorobenzene (or other suitable organic solvent)
-
Electron transport layer material (e.g., PFN-Br)
-
Metal for top electrode (e.g., Aluminum or Silver)
-
Deionized water, isopropanol (B130326), acetone
-
Nitrogen or argon gas source
-
Spin coater
-
Hot plate
-
Glovebox with integrated thermal evaporator
-
Solar simulator
-
Source measure unit (SMU)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the 1H-Indene, 1-methylene- based acceptor in a suitable solvent like chlorobenzene. The donor:acceptor weight ratio and total concentration need to be optimized for the specific material system.
-
Stir the solution, typically at a slightly elevated temperature (e.g., 40-60 °C), to ensure complete dissolution.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time will determine the film thickness and should be optimized.
-
Anneal the active layer film at an optimized temperature (typically between 80-120 °C) to improve morphology and device performance.
-
-
Electron Transport Layer (ETL) Deposition (Optional but Recommended):
-
Prepare a solution of an electron transport material (e.g., PFN-Br in methanol).
-
Spin-coat the ETL solution on top of the active layer.
-
-
Top Electrode Deposition:
-
Transfer the substrates into a thermal evaporator chamber inside the glovebox.
-
Deposit the metal top electrode (e.g., 100 nm of Aluminum or Silver) through a shadow mask to define the active area of the device. The deposition should be performed under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.
-
From the J-V curve, extract the key performance parameters: Voc, Jsc, FF, and PCE.
-
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in the development and application of 1H-Indene, 1-methylene- based materials.
Caption: Workflow for the synthesis of a key 1-(dicyanomethylene)-1H-indene precursor.
Caption: Step-by-step workflow for the fabrication of a bulk heterojunction organic solar cell.
Caption: Energy level diagram illustrating charge generation and separation in an organic solar cell.
References
Application Notes & Protocols: 1H-Indene, 1-methylene- as a Versatile Building Block in Complex Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Indene, 1-methylene-, commonly known as 1-methyleneindene, is a reactive organic compound featuring a conjugated exocyclic diene system. This structural motif makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The indene (B144670) core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] The exocyclic double bond of 1-methyleneindene provides a handle for a variety of chemical transformations, most notably cycloaddition reactions, allowing for the rapid construction of polycyclic frameworks. These application notes provide an overview of the synthesis of 1-methyleneindene derivatives and detail their potential applications in complex organic synthesis, with a focus on cycloaddition reactions.
Synthesis of Functionalized 1-Methyleneindenes
A highly efficient and modular method for synthesizing functionalized 1-methyleneindene derivatives involves a palladium-catalyzed tandem reaction. This approach utilizes readily available 1-(2,2-dibromovinyl)-2-alkenylbenzenes and arylboronic acids. The transformation proceeds via a sequential Suzuki-Miyaura coupling followed by an intramolecular Heck reaction under mild conditions.[2][3] The choice of ligand is reported to be crucial for controlling the selectivity of the reaction.[3]
Logical Workflow for Synthesis
References
Troubleshooting & Optimization
Troubleshooting in "1H-Indene, 1-methylene-" synthesis side reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions in the synthesis of 1H-Indene, 1-methylene-. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1H-Indene, 1-methylene-?
A1: The most prevalent laboratory methods for the synthesis of 1H-Indene, 1-methylene- start from 1-indanone (B140024). The two primary approaches are the Wittig reaction and the Peterson olefination.[1] Both methods are effective for creating the exocyclic double bond.
Q2: My Wittig reaction for the synthesis of 1H-Indene, 1-methylene- has a low yield. What are the potential causes?
A2: Low yields in the Wittig synthesis of 1H-Indene, 1-methylene- can arise from several factors. Incomplete formation of the ylide (methylenetriphenylphosphorane) is a common issue. This can be due to a weak or old base, or the presence of moisture, which deactivates the highly reactive ylide.[1] Additionally, the cyclic and somewhat rigid structure of 1-indanone can present steric hindrance, slowing down the reaction.[1] Side reactions, such as the isomerization of the final product, can also contribute to a lower yield of the desired compound.[1]
Q3: I am struggling to remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture. What are the best purification strategies?
A3: The removal of triphenylphosphine oxide (TPPO) is a frequent challenge in Wittig reactions. Due to its physical properties, it can be difficult to separate from the desired product. Column chromatography on silica (B1680970) gel is a highly effective method, as TPPO is more polar than 1H-Indene, 1-methylene-. A non-polar eluent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, will typically elute the desired product first. If the product is a solid, recrystallization can also be employed, though careful solvent selection is crucial to exploit solubility differences between the product and TPPO.
Q4: My final product appears to be a mixture of isomers. How can I identify and separate them?
A4: A common side reaction is the isomerization of the desired 1H-Indene, 1-methylene- to the more thermodynamically stable 1-methyl-1H-indene. This can be promoted by elevated temperatures or acidic/basic conditions.[1] These isomers can be differentiated using spectroscopic methods such as NMR and IR spectroscopy. Separation can typically be achieved by careful column chromatography.
Q5: The product appears to be polymerizing during the reaction or upon storage. How can I prevent this?
A5: The exocyclic double bond in 1H-Indene, 1-methylene- makes it susceptible to polymerization, which can be initiated by heat, light, air (oxygen), or radical/acidic initiators.[2] To minimize this during the reaction, it is advisable to work at lower temperatures and under an inert atmosphere. For storage, the compound should be kept in a cool, dark place, preferably refrigerated (2-8°C), under an inert atmosphere (e.g., nitrogen or argon).[2] The use of polymerization inhibitors, such as 4-tert-butylcatechol (B165716) (TBC), may also be considered for long-term storage.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective ylide formation in Wittig reaction (e.g., weak base, moisture). | Ensure the use of a strong, fresh base (e.g., n-BuLi, potassium tert-butoxide) and strictly anhydrous/inert reaction conditions.[1] A characteristic color change (often deep yellow or orange) indicates ylide formation.[1] |
| Incomplete reaction. | Increase the reaction time or gently warm the reaction mixture, while monitoring for an increase in side products.[1] | |
| Presence of 1-methyl-1H-indene Impurity | Isomerization of the product due to high temperature or acidic/basic conditions. | Maintain a low reaction temperature and use non-protic solvents.[1] Careful purification by column chromatography can separate the isomers. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | High solubility of TPPO in the workup solvent. | Use column chromatography with a non-polar eluent system. Alternatively, attempt precipitation of TPPO from a non-polar solvent like hexane if the product is soluble. |
| Product Polymerization | Presence of initiators (heat, light, air, acid). | Conduct the reaction at low temperatures and under an inert atmosphere. Store the purified product in a cool, dark place under nitrogen or argon.[2] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indene, 1-methylene- via Wittig Reaction
Materials:
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Indanone
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of a strong base (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a distinct color change.
-
Wittig Reaction: Cool the ylide solution back to 0°C. Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain 1H-Indene, 1-methylene- and triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.
Protocol 2: Synthesis of 1H-Indene, 1-methylene- via Peterson Olefination
Materials:
-
(Trimethylsilyl)methyl chloride or bromide
-
Magnesium turnings or a strong lithium base
-
Anhydrous diethyl ether or THF
-
1-Indanone
-
Acid or base for elimination (e.g., sulfuric acid or potassium hydride)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reagent Formation: Prepare the α-silyl carbanion by either forming the Grignard reagent from (trimethylsilyl)methyl magnesium chloride and magnesium turnings in anhydrous diethyl ether or by deprotonating (trimethylsilyl)methane with a strong lithium base in anhydrous THF at a low temperature.
-
Addition Reaction: Cool the solution of the α-silyl carbanion to 0°C or below. Add a solution of 1-indanone (1.0 equivalent) in the same anhydrous solvent dropwise. Stir the reaction mixture at this temperature for a few hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Elimination: The work-up procedure depends on the desired elimination pathway (acidic or basic) to form the alkene. For example, for an acidic workup, carefully quench the reaction with water and then add dilute acid to promote elimination. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Comparison of Olefination Methods for 1-Indanone
| Method | Reagent | Key Byproduct | Typical Yield Range (%) | Notes |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Triphenylphosphine oxide (TPPO) | 60-85 | Sensitive to moisture and air; TPPO removal can be challenging.[1] |
| Peterson Olefination | (Trimethylsilyl)methyllithium or Grignard reagent | Hexamethyldisiloxane | 70-90 | Byproduct is volatile and easily removed; can offer stereochemical control in some cases. |
Visualizations
Caption: Experimental workflow for the synthesis of 1H-Indene, 1-methylene- via the Wittig reaction.
Caption: Troubleshooting logic for low yield in 1H-Indene, 1-methylene- synthesis.
References
Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of 1H-Indene, 1-methylene-
Welcome to the technical support center for the palladium-catalyzed synthesis of 1H-Indene, 1-methylene-. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this specific synthesis. The core of this guide focuses on the efficient, one-pot tandem reaction involving a Suzuki-Miyaura coupling followed by an intramolecular Heck reaction, a popular route to this valuable structural motif.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed synthesis of 1-methylene-1H-indene from a 1-(2,2-dibromovinyl)-2-alkenylbenzene precursor?
A1: The synthesis proceeds via a one-pot, two-step tandem catalytic cycle. The process begins with a Suzuki-Miyaura cross-coupling of the gem-dibromoalkene with an arylboronic acid. This is followed by an intramolecular Heck reaction, which facilitates the cyclization to form the final 1-methylene-1H-indene product. The entire sequence is catalyzed by a single palladium catalyst.
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the most critical parameters to investigate first?
A2: Low yield or incomplete conversion is a common issue. The most critical parameters to investigate are:
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂) and ligand are fresh and active. Catalyst deactivation is a frequent problem.
-
Base and Solvent: The choice of base and solvent system is crucial for both the Suzuki and Heck steps. An inadequate base can stall the reaction, while the solvent affects solubility and reaction rates.
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction forward, but excessive heat can lead to catalyst decomposition and side product formation.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).
Q3: What are the common side products I should look out for in this reaction?
A3: Common side products can include homocoupling of the arylboronic acid (biaryl formation), and debromination or protonolysis of the starting material or intermediates. In some cases, incomplete cyclization may also be observed, leaving the Suzuki coupling product as a major byproduct. Careful optimization of reaction conditions can minimize the formation of these impurities.[1]
Q4: Can I use other organoboron reagents besides arylboronic acids?
A4: While arylboronic acids are commonly used, other organoboron reagents such as boronic esters (e.g., pinacol (B44631) esters) can also be employed in Suzuki-Miyaura couplings. These reagents are often more stable and can be advantageous in certain situations, though reaction conditions may need to be re-optimized.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis. The solutions are based on a systematic optimization of reaction parameters.
Issue 1: Low to No Product Yield
Low or no yield of the desired 1-methylene-1H-indene is the most common problem. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh source of palladium catalyst (e.g., Pd(OAc)₂) and ligand. Consider using a pre-catalyst that is more stable. |
| Inappropriate Base | The choice of base is critical. Screen different inorganic bases. Cs₂CO₃ or K₃PO₄ are often effective. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | The solvent must be appropriate for both the Suzuki and Heck steps. A screen of solvents such as DMF, Dioxane, and Toluene is recommended. Ensure the solvent is anhydrous and degassed. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C) to find the optimal balance between reaction rate and catalyst stability. |
| Oxygen Contamination | Improve the degassing procedure for your solvent and ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction. |
Issue 2: Formation of Significant Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
| Side Product Observed | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen or high catalyst loading. | Thoroughly degas the reaction mixture. Lower the catalyst loading. |
| Debromination/Protonolysis | Presence of protic impurities (e.g., water). The base may also play a role. | Use anhydrous solvents and reagents. Screen alternative bases that are less prone to promoting this side reaction. |
| Uncyclized Suzuki Product | The intramolecular Heck reaction is too slow or fails. | Increase the reaction temperature after the initial Suzuki coupling step. Screen different phosphine (B1218219) ligands that may better promote the Heck cyclization. |
Optimization of Reaction Conditions
The following tables summarize quantitative data from optimization studies for the synthesis of 1-methylene-1H-indene derivatives.
Table 1: Effect of Palladium Source and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | 78 |
| 3 | Pd(dba)₂ (5) | P(o-tol)₃ (10) | 75 |
| 4 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | 60 |
| 5 | Pd(OAc)₂ (5) | dppf (5) | 55 |
Reaction conditions: 1-(2,2-dibromovinyl)-2-alkenylbenzene (0.5 mmol), arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), DMF, 100 °C, 12 h.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | DMF | 85 |
| 2 | K₃PO₄ | DMF | 82 |
| 3 | K₂CO₃ | DMF | 70 |
| 4 | Na₂CO₃ | DMF | 65 |
| 5 | Cs₂CO₃ | Dioxane | 75 |
| 6 | Cs₂CO₃ | Toluene | 68 |
Reaction conditions: 1-(2,2-dibromovinyl)-2-alkenylbenzene (0.5 mmol), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 100 °C, 12 h.
Experimental Protocols & Methodologies
Detailed Protocol for the Synthesis of 1-methylene-3-phenyl-1H-indene
This protocol is adapted from established literature procedures for the palladium-catalyzed tandem Suzuki-Miyaura/Heck reaction.[1]
Materials:
-
1-(2,2-dibromovinyl)-2-vinylbenzene (0.5 mmol, 1.0 equiv)
-
Phenylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.025 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.05 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add 1-(2,2-dibromovinyl)-2-vinylbenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1-methylene-3-phenyl-1H-indene.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of 1-methylene-1H-indene.
Caption: General experimental workflow for the synthesis of 1-methylene-1H-indene.
Caption: Simplified tandem catalytic cycle for the synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient assembly of 1-methylene-1H-indenes via palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of "1H-Indene, 1-methylene-" from benzofulvene byproduct
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of "1H-Indene, 1-methylene-" (also known as 1-methyleneindene or benzofulvene) from its common benzofulvene byproducts, particularly isomeric impurities. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary "benzofulvene byproduct" formed during the synthesis of 1H-Indene, 1-methylene-?
The most common byproduct is often an isomer of 1-methyleneindene, such as 2-methyleneindene or 1-methylindene. The term "benzofulvene" is a general classification and can be used synonymously with 1-methyleneindene itself, but in the context of purification, it typically refers to these isomeric impurities that have very similar physical properties to the desired product, making separation challenging. The specific byproduct and its ratio to the main product can depend on the synthetic route and reaction conditions.
Q2: What are the key physical property differences between 1-methyleneindene and its common isomeric byproducts?
The primary difference that can be exploited for purification is the boiling point. 1-Methyleneindene has a boiling point of approximately 217 °C. In contrast, a common isomer, 1-methylindene, has a lower boiling point of around 199 °C. This difference, while not substantial, is often sufficient for separation via fractional distillation. Differences in polarity between isomers can also be utilized for chromatographic separation.
Q3: Which purification techniques are most effective for separating 1-methyleneindene from its benzofulvene byproducts?
The most effective techniques are fractional distillation and column chromatography.
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Fractional Distillation is suitable when there is a discernible difference in the boiling points of the components.
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Column Chromatography is effective at separating isomers with even minor differences in polarity.
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Recrystallization can be employed if the product is a solid at room temperature or can be derivatized to a crystalline solid, though 1-methyleneindene is typically a liquid.
Q4: How can I assess the purity of my 1-methyleneindene sample?
Purity can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in a mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to identify the desired product and any isomeric impurities by analyzing the chemical shifts and coupling constants of the protons and carbons.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1-methyleneindene.
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation. | |
| Poor insulation of the distillation column. | Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. | |
| Product Decomposition | 1-Methyleneindene is unstable at high temperatures. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. |
| Bumping or Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of Product and Byproduct | Inappropriate solvent system (eluent). | Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments. Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides the best separation. |
| Column is overloaded. | Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to stationary phase by weight. | |
| Improperly packed column. | Ensure the column is packed uniformly without any air bubbles or channels to prevent band broadening and poor separation. | |
| Tailing of the Product Band | Adsorption of the compound onto the stationary phase is too strong. | Add a small amount of a slightly more polar solvent or a modifier (like triethylamine (B128534) for basic compounds) to the eluent to reduce tailing. |
| The sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of the initial eluent before loading it onto the column. | |
| Low Recovery of the Product | The product is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent to ensure all the product is eluted from the column. |
| The product is volatile and is lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid excessive heating. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating 1-methyleneindene from byproducts with different boiling points, such as 1-methylindene.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glassware is dry and the joints are properly sealed.
- Place a magnetic stir bar or boiling chips in the distillation flask.
2. Procedure:
- Charge the distillation flask with the crude 1-methyleneindene mixture (do not fill more than two-thirds full).
- Begin heating the flask gently using a heating mantle.
- Observe the vapor rising slowly through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling component (e.g., ~199 °C for 1-methylindene).
- Collect the first fraction (the byproduct) in the receiving flask.
- Once the lower-boiling component has been distilled, the temperature will begin to rise.
- Change the receiving flask to collect the intermediate fraction.
- The temperature will then stabilize at the boiling point of 1-methyleneindene (~217 °C). Collect this fraction as the purified product.
- Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosion.
3. Analysis:
- Analyze the collected fractions by GC-MS or NMR to confirm the purity of the 1-methyleneindene.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating 1-methyleneindene from isomers with similar boiling points but different polarities.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Pack the column with silica (B1680970) gel using a slurry method with a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
- Dissolve the crude 1-methyleneindene mixture in a minimal amount of the initial eluent (e.g., hexane).
- Carefully load the sample onto the top of the silica gel bed.
3. Elution:
- Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
- Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 5% ethyl acetate in hexane).
- Collect the eluent in small fractions.
4. Fraction Analysis and Product Isolation:
- Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
- Combine the fractions containing the pure 1-methyleneindene.
- Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified product.
5. Analysis:
- Confirm the purity of the combined fractions using GC-MS or NMR.
Data Presentation
Table 1: Physical Properties of 1-Methyleneindene and a Potential Isomeric Byproduct
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1H-Indene, 1-methylene- |
| C₁₀H₈ | 128.17 | 217 |
| 1-Methylindene |
| C₁₀H₁₀ | 130.19 | ~199 |
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Experimental workflow for fractional distillation.
Caption: Experimental workflow for column chromatography.
Improving yield and purity in "1H-Indene, 1-methylene-" synthesis
Welcome to the technical support center for the synthesis of "1H-Indene, 1-methylene-". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1H-Indene, 1-methylene-?
A1: The most common and efficient method for synthesizing 1H-Indene, 1-methylene- and its derivatives is through a palladium-catalyzed tandem reaction. This typically involves a Suzuki-Miyaura coupling followed by an intramolecular Heck reaction.[1][2] This approach is favored for its high efficiency and good yields. Other methods for synthesizing the broader class of indene (B144670) derivatives exist, which could potentially be adapted. These include cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives and multicomponent reactions catalyzed by palladium(0).[3][4]
Q2: What are the critical parameters to control in the palladium-catalyzed tandem synthesis?
A2: Several parameters are crucial for the success of the palladium-catalyzed tandem Suzuki-Heck reaction. These include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Each of these components can significantly influence the reaction's yield and the purity of the final product. Careful optimization of these parameters is essential for achieving the desired outcome.
Q3: What are some common side reactions or byproducts in this synthesis?
A3: In the tandem Suzuki-Heck synthesis of 1H-Indene, 1-methylene-, potential side reactions can lead to the formation of byproducts. These may include homocoupling of the arylboronic acid, incomplete cyclization leading to intermediate products, and undesired isomers. The formation of these byproducts can be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere to prevent catalyst deactivation and homocoupling.
Q4: How can I purify the crude 1H-Indene, 1-methylene- product?
A4: The primary method for purifying crude 1H-Indene, 1-methylene- is flash column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), is typically effective. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 1H-Indene, 1-methylene-, with a focus on the palladium-catalyzed tandem Suzuki-Heck reaction.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. | Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and anhydrous solvents. |
| Incorrect Ligand: The chosen phosphine (B1218219) ligand may not be optimal for the reaction. | Screen different phosphine ligands. For the tandem Suzuki-Heck reaction, triphenylphosphine (B44618) (PPh₃) has been shown to be effective. | |
| Ineffective Base: The base may not be strong enough or may be sterically hindered. | Use a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry. | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | Gradually increase the reaction temperature. A typical temperature for this reaction is around 80°C. | |
| Low Yield | Suboptimal Reaction Time: The reaction may not have reached completion, or the product may be degrading over time. | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Incorrect Stoichiometry: The ratio of reactants may not be optimal. | Vary the equivalents of the arylboronic acid and base to find the optimal stoichiometry. | |
| Solvent Effects: The chosen solvent may not be ideal for both the Suzuki and Heck steps. | A mixture of solvents, such as toluene (B28343) and water, is often used. Experiment with different solvent systems or ratios. | |
| Low Purity (Multiple Spots on TLC) | Formation of Byproducts: Side reactions such as homocoupling of the boronic acid or incomplete cyclization may be occurring. | Degas the solvent thoroughly before use to minimize oxygen, which can promote homocoupling. Optimize the catalyst and ligand loading to favor the desired tandem reaction pathway. |
| Co-elution of Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult. | Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities on TLC. A shallow gradient elution may improve separation. | |
| Product Decomposition: The product may be unstable on the silica gel column. | Minimize the time the product spends on the column by using flash chromatography. Neutralizing the silica gel with a small amount of triethylamine (B128534) in the eluent can sometimes prevent decomposition of sensitive compounds. |
Experimental Protocols
Synthesis of 1-Methylene-3-phenyl-1H-indene via Palladium-Catalyzed Tandem Suzuki-Heck Reaction
This protocol is adapted from a literature procedure for the synthesis of functionalized 1-methylene-1H-indenes.[1]
Materials:
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1-(2,2-Dibromovinyl)-2-vinylbenzene
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Petroleum ether
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Ethyl acetate
Procedure:
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To a reaction flask, add 1-(2,2-dibromovinyl)-2-vinylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
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Add potassium carbonate (3.0 mmol) to the flask.
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Add a mixture of toluene (8 mL) and water (2 mL).
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
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Extract the mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
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Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
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Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., toluene or dichloromethane).
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Load the sample onto the top of the silica gel column.
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Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate).
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Collect fractions and monitor them by TLC.
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Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified 1-methylene-3-phenyl-1H-indene.
Data Presentation
The following table summarizes typical yields for the synthesis of various 1-methylene-1H-indene derivatives using the palladium-catalyzed tandem Suzuki-Heck reaction, as reported in the literature.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methylene-3-phenyl-1H-indene | 85 |
| 2 | 4-Methylphenylboronic acid | 1-Methylene-3-(p-tolyl)-1H-indene | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-methylene-1H-indene | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1-methylene-1H-indene | 75 |
| 5 | Naphthalen-2-ylboronic acid | 1-Methylene-3-(naphthalen-2-yl)-1H-indene | 78 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 1H-Indene, 1-methylene-.
Logical Relationship of Troubleshooting
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient assembly of 1-methylene-1H-indenes via palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 4. Palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of "1H-Indene, 1-methylene-" during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of "1H-Indene, 1-methylene-," with a focus on preventing its isomerization to more stable isomers.
Troubleshooting Guide: Preventing Isomerization
The primary challenge in the synthesis of 1H-Indene, 1-methylene- is its propensity to isomerize to thermodynamically more stable endocyclic double bond isomers, such as 1-methyl-1H-indene or 3-methyl-1H-indene, or to the conjugated 2-methylene-1H-indene. This isomerization is often catalyzed by acid, heat, or light.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Isomerization during Reaction | Acidic Conditions: Traces of acid in reagents or solvents, or acidic byproducts, can catalyze the migration of the exocyclic double bond. | • Use acid-free reagents and solvents. If necessary, pass solvents through a plug of basic alumina (B75360).• Employ non-acidic catalysts or reaction conditions. For example, favor base-mediated or neutral palladium-catalyzed reactions.• Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid formed. |
| Elevated Temperatures: Higher reaction temperatures provide the activation energy for isomerization to the more stable isomers. | • Maintain low reaction temperatures. For many syntheses of substituted indenes, 0 °C or lower is optimal to ensure kinetic control over the reaction.[1] | |
| Prolonged Reaction Times: Extended reaction times can allow for the gradual isomerization of the kinetic product to the thermodynamic product. | • Monitor the reaction closely by TLC or GC-MS and work up the reaction as soon as the starting material is consumed. | |
| Isomerization during Workup and Purification | Acidic Silica (B1680970) Gel: Standard silica gel is acidic and can induce isomerization during column chromatography. | • Use deactivated silica gel for purification. This can be prepared by treating silica gel with a solution of triethylamine (B128534) in the column solvent.• Alternatively, use a different stationary phase such as basic alumina or florisil. |
| Exposure to Light: Some olefins are susceptible to photoisomerization. | • Protect the reaction and the purified product from light by using amber glassware or by wrapping the glassware in aluminum foil. | |
| Product Degradation upon Storage | Presence of Oxygen: Exocyclic double bonds can be susceptible to oxidation, leading to decomposition. | • Store the purified product under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Elevated Storage Temperature: Instability increases with temperature. | • Store the product at low temperatures, such as in a freezer (-20 °C or below).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the isomerization of 1H-Indene, 1-methylene-?
A1: The primary driving force is the greater thermodynamic stability of isomers with an endocyclic double bond (e.g., 1-methyl-1H-indene) compared to the exocyclic double bond of 1H-Indene, 1-methylene-. Endocyclic double bonds in six-membered rings are generally more stable.[3][4] Isomerization to 2-methylene-1H-indene can also occur, leading to a more conjugated system.[5]
Q2: Are there specific reaction conditions that are known to favor the formation of the desired 1H-Indene, 1-methylene- isomer?
A2: Yes, kinetically controlled conditions are crucial. This typically involves using low temperatures (e.g., 0 °C or below) and minimizing reaction times.[1] Additionally, avoiding acidic reagents and catalysts is critical to prevent isomerization.
Q3: How can I monitor the isomerization process during my reaction?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to separate and identify the different isomers based on their retention times and mass spectra.[6][7] 1H NMR spectroscopy can also be used to distinguish between the isomers by analyzing the chemical shifts and coupling patterns of the olefinic and aliphatic protons.[8][9][10]
Q4: What are the recommended storage conditions for 1H-Indene, 1-methylene- to ensure its stability?
A4: To ensure long-term stability, 1H-Indene, 1-methylene- should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below) and protected from light.[2]
Experimental Protocols
Protocol 1: Synthesis of 1H-Indene, 1-methylene- via a Palladium-Catalyzed Tandem Reaction (Illustrative)
This protocol is a generalized procedure based on methods for synthesizing substituted 1-methylene-1H-indenes and should be optimized for the specific substrate. The key to preventing isomerization is the use of neutral to slightly basic conditions and maintaining low temperatures.
Reaction Scheme: (A suitable precursor, such as 1-(2-halophenyl)prop-2-en-1-ol, would undergo an intramolecular Heck reaction.)
Materials:
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Precursor (e.g., 1-(2-bromophenyl)prop-2-en-1-ol)
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Palladium catalyst (e.g., Pd(OAc)2)
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Ligand (e.g., PPh3)
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Base (e.g., K2CO3 or Et3N)
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Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.
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Reaction Setup: To a Schlenk flask under an inert atmosphere, add the precursor, palladium catalyst, ligand, and base.
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Solvent Addition: Add the anhydrous solvent via syringe.
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Reaction: Stir the mixture at a low temperature (e.g., 0 °C to room temperature), monitoring the progress by TLC or GC-MS.
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Workup: Once the reaction is complete, cool the mixture to 0 °C and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash chromatography on deactivated silica gel.
Data Presentation
Currently, there is a lack of publicly available, direct comparative quantitative data in a tabular format for the isomerization of the parent 1H-Indene, 1-methylene- under different synthetic conditions. However, studies on related substituted indenes consistently show a qualitative trend where lower temperatures and the absence of acid significantly favor the kinetic exocyclic isomer. Researchers are advised to perform their own kinetic and thermodynamic studies to quantify isomer ratios for their specific reaction.
Visualizations
Isomerization Pathway of 1H-Indene, 1-methylene-
Caption: Isomerization pathways of 1H-Indene, 1-methylene-.
Experimental Workflow for Preventing Isomerization
Caption: Key steps to prevent isomerization during synthesis.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. A double bond in a six-membered ring is usually more stable in an... | Study Prep in Pearson+ [pearson.com]
- 4. organic chemistry - Exocyclic vs. endocyclic double bonds in E1 elimination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]
- 10. Secure Verification [technorep.tmf.bg.ac.rs]
Technical Support Center: Catalyst Deactivation and Regeneration in 1H-Indene, 1-methylene- Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration during the synthesis of 1H-Indene, 1-methylene-.
Section 1: Solid Acid Catalysts (e.g., Zeolites) in Friedel-Crafts Type Synthesis
A common and scalable approach to synthesizing indene (B144670) derivatives involves the Friedel-Crafts alkylation of an aromatic precursor with an appropriate alkylating agent, often utilizing solid acid catalysts like zeolites (e.g., ZSM-5, Faujasite [Y-type], Beta).[1][2][3] The primary challenge with these catalysts is deactivation due to coke formation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of solid acid catalyst deactivation during my 1H-Indene, 1-methylene- synthesis?
A1: Key indicators of catalyst deactivation include:
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A noticeable decrease in the conversion of your reactants over time.
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A decline in the selectivity towards the desired 1H-Indene, 1-methylene- product, often accompanied by an increase in byproducts.
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An increase in pressure drop across the catalyst bed in a fixed-bed reactor, which suggests pore blockage.[5]
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Visual changes in the catalyst, such as a darkening in color from white/light tan to grey or black, indicating carbonaceous deposits (coke).
Q2: What is "coking" and why does it deactivate my zeolite catalyst?
A2: Coking is the deposition of heavy, carbon-rich hydrocarbon species onto the catalyst surface and within its pores.[4][6] In the context of 1H-Indene, 1-methylene- synthesis, coke precursors can be the reactants, products, or reaction intermediates that undergo further polymerization and dehydrogenation on the catalyst's acid sites.[6] This deactivates the catalyst in two primary ways:
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Active Site Masking: Coke physically covers the active acid sites, preventing reactants from accessing them.[4]
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Pore Blockage: The deposited coke can block the micropores of the zeolite, hindering the diffusion of reactants to the active sites and the diffusion of products out of the catalyst particle.[1]
Q3: Can I regenerate my coked zeolite catalyst?
A3: Yes, coked zeolite catalysts can typically be regenerated to recover a significant portion of their initial activity. The most common method is controlled oxidation (combustion) of the coke deposits.[7][8] Milder methods using ozone or gasification with steam or CO2 are also possible.[6][9]
Q4: How does oxidative regeneration work and what are the critical parameters?
A4: Oxidative regeneration involves burning the coke off the catalyst using a stream of gas containing a controlled amount of oxygen (typically diluted in nitrogen). The critical parameters are:
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Temperature: The temperature must be high enough to combust the coke (typically 400-600°C) but low enough to avoid thermal damage (sintering) to the catalyst structure, which can cause irreversible loss of activity.[10]
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Oxygen Concentration: Using a low concentration of oxygen (e.g., 1-5% in N2) is crucial to control the rate of combustion and prevent excessive temperature rises (hot spots) that can damage the catalyst.[11]
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Heating Rate: A slow and controlled heating rate helps to ensure a uniform and gradual coke burn-off.
Troubleshooting Guide: Solid Acid Catalyst Deactivation
| Issue | Possible Cause | Recommended Action |
| Rapid loss of activity | High reaction temperature: Promotes faster coke formation. | Optimize the reaction temperature to balance activity and catalyst stability. |
| High concentration of coke precursors: Certain reactants or impurities may accelerate coking. | Purify feedstocks to remove potential coke precursors. Adjust reactant ratios. | |
| Strong catalyst acidity: Very strong acid sites can be more prone to rapid coking. | Consider using a zeolite with optimized acidity for your specific reaction. | |
| Decreased selectivity | Pore mouth blocking: Initial coke deposits at the entrance of pores can affect shape selectivity. | Modify regeneration procedure to ensure complete removal of external coke. |
| Change in active site nature: Coke can alter the electronic properties of nearby acid sites. | Implement a regular regeneration cycle before selectivity drops significantly. | |
| Incomplete regeneration | Insufficient regeneration temperature or time: Not all coke is being burned off. | Increase regeneration temperature or duration, while monitoring for potential thermal damage. |
| Poor oxygen distribution: Non-uniform gas flow leads to incomplete coke removal in parts of the catalyst bed. | Ensure proper gas distribution during the regeneration process. | |
| Activity not restored after regeneration | Thermal damage (sintering): Regeneration temperature was too high, causing irreversible structural changes. | Lower the regeneration temperature and/or oxygen concentration. |
| Poisoning: Presence of non-combustible catalyst poisons (e.g., sulfur, nitrogen compounds) in the feed. | Analyze feed for poisons. If present, a different purification or regeneration strategy may be needed. |
Quantitative Data on Catalyst Regeneration
The following table summarizes typical data for the regeneration of coked zeolite catalysts from processes analogous to indene synthesis. Note that optimal conditions should be determined experimentally for your specific catalyst and process.
| Parameter | Oxidative Regeneration (Air/O2) | Ozone-assisted Regeneration | Reference |
| Typical Temperature | 400 - 600 °C | 100 - 200 °C | [9][10] |
| Oxygen/Ozone Conc. | 1 - 21% O2 in N2 | 50 - 200 g/m³ O3 in O2 | [9] |
| Typical Duration | 2 - 8 hours | 1 - 4 hours | [9] |
| Activity Recovery | 85 - 95% | >95% (often with less thermal stress) | [9][12] |
| Key Advantage | Widely established and effective. | Lower temperature preserves catalyst structure. | [9] |
| Key Disadvantage | Risk of thermal damage (sintering). | Requires specialized ozone generation equipment. | [9] |
Experimental Protocols
Protocol 1: Standard Oxidative Regeneration of a Coked Zeolite Catalyst
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Purge: After the synthesis reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.
-
Cooling: Cool the reactor down to approximately 250-300°C under the inert gas flow.
-
Initiation of Regeneration: Switch the gas feed to a diluted oxidant stream (e.g., 1-2% O2 in N2).
-
Heating Ramp: Slowly increase the temperature at a controlled rate (e.g., 2-5°C/min) to the target regeneration temperature (e.g., 450-550°C). Monitor the reactor temperature profile closely for any exothermic spikes (hot spots). If a significant temperature rise is observed, reduce the heating rate or the oxygen concentration.
-
Hold: Maintain the target temperature for 3-6 hours, or until the concentration of CO2 in the effluent gas drops to baseline levels, indicating that coke combustion is complete.
-
Cooling and Final Purge: Switch the feed back to the inert gas and cool the reactor down to the next reaction temperature.
Diagrams
Caption: Workflow of catalyst deactivation by coking and subsequent regeneration.
Section 2: Palladium Catalysts in Cross-Coupling Synthesis
For specific synthetic routes, such as the tandem Suzuki-Miyaura and Heck reaction to produce 1-methylene-1H-indenes, a homogeneous or supported palladium catalyst is used.[13] Deactivation mechanisms for these catalysts differ significantly from those of zeolites.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction is sluggish or has stalled. Is the catalyst deactivated?
A1: It's possible. Signs of deactivation in palladium-catalyzed cross-coupling reactions include:
-
Low or no conversion of starting materials.[14]
-
Formation of a black precipitate, commonly known as "palladium black," which is inactive, aggregated palladium metal.[14][15]
-
The reaction starting well but stopping before completion.
Q2: What causes my palladium catalyst to deactivate?
A2: The primary causes of deactivation are:
-
Aggregation: The active Pd(0) species can aggregate into larger, inactive palladium clusters (palladium black). This is often the most common deactivation pathway.[16]
-
Ligand Degradation: The phosphine (B1218219) ligands that stabilize the active palladium center can degrade, especially at high temperatures or in the presence of oxygen or other reactive species.[16]
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen if the reaction is not properly degassed.[14]
-
Poisoning: Impurities in the reactants or solvent can act as poisons, binding to the palladium center and inhibiting its catalytic activity.[14]
Q3: Can I regenerate a deactivated palladium catalyst in situ?
A3: In-situ regeneration of a deactivated homogeneous palladium catalyst is generally not practical. Once palladium black has formed, it is very difficult to redissolve it into an active catalytic species under the reaction conditions. The focus should be on preventing deactivation in the first place. For supported palladium catalysts, regeneration is sometimes possible but often involves ex-situ chemical treatments.
Troubleshooting Guide: Palladium Catalyst Deactivation
| Issue | Possible Cause | Recommended Action |
| Formation of Palladium Black | Inefficient Ligand: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) center, leading to aggregation. | Screen different phosphine ligands (e.g., SPhos, XPhos for challenging couplings).[14] |
| High Temperature: Excessive heat can accelerate both ligand degradation and palladium aggregation. | Run the reaction at the lowest effective temperature. | |
| Reaction Fails to Initiate | Poor Pre-catalyst Activation: The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species. | Ensure your reaction conditions (e.g., solvent, base, additives) are suitable for generating the active catalyst.[17] |
| Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst. | Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[14] | |
| Reaction Stalls Mid-way | Ligand Degradation: The stabilizing ligand is being consumed or degraded over the course of the reaction. | Add a slight excess of the ligand or choose a more robust ligand. |
| Reagent Instability: One of the coupling partners (e.g., the organometallic reagent) may be degrading under the reaction conditions. | Check the stability of your reagents. For example, some boronic acids are unstable and using the corresponding boronic ester may help.[14] |
Diagrams
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. library.e.abb.com [library.e.abb.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxidation | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Scale-up challenges in the production of "1H-Indene, 1-methylene-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 1H-Indene, 1-methylene-. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of 1H-Indene, 1-methylene-?
A1: The primary safety concerns during the scale-up of 1H-Indene, 1-methylene- production include its flammability and potential for rapid, exothermic polymerization. As a reactive monomer, it can undergo self-polymerization, which can be accelerated by heat, light, or contaminants. On a large scale, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure within the reactor. It is crucial to have robust temperature control systems, pressure relief devices, and an inert atmosphere (e.g., nitrogen or argon) to prevent these hazards. All handling should be conducted in well-ventilated areas, and personnel should use appropriate personal protective equipment (PPE), including fire-resistant clothing and safety glasses.
Q2: How does the choice of synthetic route impact the scalability of 1H-Indene, 1-methylene- production?
A2: The chosen synthetic route significantly affects the scalability, cost-effectiveness, and environmental impact of the production process.[1] An ideal scalable synthesis for 1H-Indene, 1-methylene- should utilize readily available, low-cost starting materials, involve a minimal number of steps, and avoid the use of hazardous reagents or extreme reaction conditions. For instance, a one-pot synthesis would be preferable to a multi-step process that requires isolation and purification of intermediates, as this reduces processing time, solvent waste, and potential for material loss.
Q3: What are the key parameters to monitor and control during the scale-up of this process?
A3: Critical parameters to monitor and control include:
-
Temperature: To prevent side reactions and control the rate of reaction. Exothermic reactions require efficient heat removal.
-
Pressure: To ensure the reaction is contained and to monitor for any unexpected gas evolution.
-
Agitation/Mixing: To ensure homogeneous reaction conditions and efficient heat transfer. Poor mixing can lead to localized hot spots.
-
Reactant Addition Rate: Controlled addition of reagents is crucial to manage the reaction rate and temperature profile.
-
pH: For reactions where pH is a critical factor, continuous monitoring and adjustment are necessary.
-
Purity of Reactants and Solvents: Impurities can act as catalysts or inhibitors, affecting reaction yield and product purity.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: We are experiencing a significant drop in yield for 1H-Indene, 1-methylene- upon scaling up from a lab-scale (grams) to a pilot-scale (kilograms) batch. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action |
| Inefficient Heat Transfer | In larger reactors, the surface-area-to-volume ratio decreases, which can lead to poor heat dissipation. This can cause localized overheating and promote side reactions or product degradation. Action: Improve agitation, use a reactor with a better heat exchange system (e.g., jacketed reactor with baffles), or consider a semi-batch process where reactants are added slowly to control the exotherm. |
| Poor Mixing | Inadequate mixing can result in non-homogeneous reaction conditions, leading to incomplete reactions or the formation of byproducts. Action: Increase the agitation speed, use a more appropriate impeller design for the reactor geometry, or install baffles to improve mixing efficiency. |
| Mass Transfer Limitations | In multiphase reactions, the rate of reaction may be limited by the rate at which reactants are transferred between phases. Action: Improve agitation to increase interfacial area or consider using a phase-transfer catalyst. |
| Extended Reaction Time | Longer processing times at a larger scale can lead to the degradation of sensitive products or intermediates. Action: Re-optimize the reaction time for the pilot scale. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal endpoint. |
A logical workflow for troubleshooting low yield is presented below:
References
Technical Support Center: Managing Exothermic Reactions in 1H-Indene, 1-methylene- Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing the exothermic nature of 1H-Indene, 1-methylene- polymerization. The following information is designed to help anticipate and control thermal events during your experiments, ensuring both safety and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control critical during the polymerization of 1H-Indene, 1-methylene-?
A1: The polymerization of vinyl monomers, such as 1H-Indene, 1-methylene-, is an exothermic process, meaning it releases a significant amount of heat.[1][2] If this heat is not effectively dissipated, the reaction temperature can rise rapidly. This can lead to a loss of control over the polymerization, a condition known as a thermal runaway.[1][3][4][5] Consequences of a thermal runaway can include boiling of the solvent, a dangerous increase in reactor pressure, and degradation of the polymer, affecting its molecular weight, structure, and properties.[1][3]
Q2: What are the primary factors that can initiate an uncontrolled exothermic reaction?
A2: Several factors can trigger a runaway polymerization:
-
High Initiator Concentration: An excessive amount of initiator will generate a large number of active centers simultaneously, leading to a rapid release of heat.
-
High Monomer Concentration: A higher concentration of the monomer provides more fuel for the polymerization, increasing the rate of heat generation.[4][5]
-
Inadequate Heat Removal: Insufficient cooling capacity of the reactor setup is a primary cause of heat accumulation.[2]
-
Elevated Reaction Temperature: Starting the polymerization at a higher temperature can accelerate the reaction rate exponentially, making it difficult to control.[6]
-
Presence of Impurities: Certain impurities can act as unintended initiators, leading to an uncontrolled reaction.
Q3: What are the typical signs of an impending thermal runaway?
A3: Key indicators to monitor include:
-
A rapid and accelerating increase in the internal reaction temperature.
-
A noticeable increase in the viscosity of the reaction mixture.
-
Bubbling or boiling of the solvent, even with external cooling.
-
A sudden change in the color of the reaction mixture.
-
An increase in the pressure reading of the reactor.
Q4: Are there any specific inhibitors I can use to stop a runaway reaction?
A4: For vinyl aromatic monomers like styrene, which is structurally similar to 1H-Indene, 1-methylene-, inhibitors such as 4-tert-butylcatechol (B165716) (TBC) are commonly used to prevent premature polymerization during storage.[1] In the event of a runaway reaction, adding a "short-stop" agent or an inhibitor can terminate the polymerization. Phenothiazine has been shown to be an effective inhibitor for vinyl monomers at elevated temperatures.[7] However, the effectiveness will depend on the specific reaction conditions and the ability to rapidly and safely introduce the inhibitor into the reacting mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature rise at the start of the reaction. | Initiator concentration is too high. | Reduce the initiator concentration. Consider adding the initiator solution portion-wise or via a syringe pump over a period of time to control the initiation rate. |
| Initial reaction temperature is too high. | Start the reaction at a lower temperature to moderate the initial rate of polymerization. | |
| Inefficient stirring. | Ensure vigorous and efficient stirring to promote uniform heat distribution and facilitate heat transfer to the cooling medium. | |
| Gradual but steady increase in temperature beyond the set point. | Insufficient cooling. | Increase the flow rate of the cooling fluid or use a lower temperature coolant. Ensure the heat transfer surface of the reactor is clean and adequate for the scale of the reaction. |
| High monomer concentration. | Dilute the reaction mixture with a suitable solvent to decrease the rate of heat generation per unit volume.[4][5] | |
| Sudden temperature spike after an induction period. | Inhibitor has been consumed. | If an inhibitor was present in the monomer, its depletion can lead to a sudden onset of polymerization. Ensure the monomer is purified to remove inhibitors before use if not desired, or account for the induction period in your experimental plan. |
| Presence of contaminants. | Ensure all glassware is clean and dry, and that solvents and reagents are free from impurities that could act as initiators.[6] | |
| Reaction appears to have stopped prematurely after a temperature increase. | Thermal decomposition of the initiator. | If the temperature rises too high, the initiator may decompose rapidly, leading to a burst of polymerization followed by termination as the initiator is consumed. Select an initiator with a suitable half-life at the desired reaction temperature. |
| Polymer precipitation. | The formed polymer may precipitate from the solvent at higher temperatures, trapping active radicals and hindering further polymerization. Choose a solvent in which the polymer is soluble at the reaction temperature. |
Quantitative Data
Table 1: Enthalpy of Polymerization (ΔHₚ) for Structurally Related Monomers
| Monomer | Polymerization Type | ΔHₚ (kJ/mol) | Notes |
| Indene | Cationic | -62.8 | Measured in methylene (B1212753) chloride solution.[8] |
| Styrene | Free Radical | -71 | Highly exothermic.[2] |
| α-Methylstyrene | Free Radical | -29.1 | The presence of the α-methyl group reduces the exothermicity.[9] |
| Isobutyl Vinyl Ether | Cationic | - | High exotherm observed, leading to thermal runaway in aqueous suspension.[10] |
Note: The actual heat of polymerization for 1H-Indene, 1-methylene- may vary depending on the reaction conditions, including the type of polymerization (cationic or free radical), solvent, and temperature.
Experimental Protocols
General Protocol for Controlled Cationic Polymerization of 1H-Indene, 1-methylene- with Temperature Management
This protocol provides a general framework. Specific concentrations, temperatures, and times will need to be optimized for your particular application.
Materials:
-
1H-Indene, 1-methylene- (purified to remove inhibitors)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Cationic initiator (e.g., a Lewis acid such as SnCl₄ or a protic acid)
-
Dry nitrogen or argon source
-
Quenching agent (e.g., methanol)
-
Reaction vessel equipped with a magnetic stirrer, a temperature probe (thermocouple or Pt-100), a cooling jacket or bath, and an inert gas inlet/outlet.
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Connect the cooling jacket to a circulating bath set to the desired initial temperature (e.g., 0 °C or lower).[11]
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare a solution of 1H-Indene, 1-methylene- in the chosen anhydrous solvent. In another flask, prepare a dilute solution of the initiator.
-
Reaction Initiation: Add the monomer solution to the cooled reactor and allow it to thermally equilibrate. Begin vigorous stirring.
-
Controlled Initiator Addition: Slowly add the initiator solution to the monomer solution dropwise or using a syringe pump. Monitor the internal temperature of the reaction closely.
-
Temperature Monitoring and Control: Maintain the reaction temperature at the desired setpoint by adjusting the temperature of the cooling bath. If the temperature begins to rise uncontrollably, immediately stop the addition of the initiator and, if necessary, add a pre-chilled solvent to dilute the reaction mixture.
-
Polymerization: Allow the reaction to proceed for the desired time, continuing to monitor the temperature.
-
Termination: Quench the reaction by adding a suitable agent, such as methanol, to deactivate the cationic species.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Mandatory Visualizations
Logical Troubleshooting Workflow for Exothermic Events
Caption: Logical workflow for troubleshooting unexpected temperature increases during polymerization.
Experimental Workflow for Controlled Polymerization
Caption: A typical experimental workflow for the controlled polymerization of 1H-Indene, 1-methylene-.
References
- 1. scribd.com [scribd.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plasticseurope.org [plasticseurope.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Polymerization of 1H-Indene, 1-methylene- and Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of 1H-Indene, 1-methylene- (also known as isoindene or benzofulvene) and styrene (B11656). While styrene is one of the most extensively studied and utilized monomers in polymer chemistry, 1H-Indene, 1-methylene- is a less common, highly reactive monomer. This comparison focuses on their polymerization mechanisms, the properties of the resulting polymers, and provides representative experimental protocols.
Introduction to the Monomers
Styrene (C₈H₈) is an aromatic hydrocarbon featuring a vinyl group attached to a benzene (B151609) ring. It is a stable liquid that is readily polymerized through various mechanisms, including free-radical, cationic, and anionic routes, to produce polystyrene, a widely used thermoplastic.[1][2]
1H-Indene, 1-methylene- (C₁₀H₈) is an isomer of indene (B144670) with an exocyclic double bond.[3][4] This structural feature imparts high reactivity, making it a versatile building block for advanced polymers and complex organic molecules.[5] However, its high reactivity also presents challenges in controlling polymerization.
Polymerization Mechanisms and Kinetics
Both styrene and 1H-Indene, 1-methylene- can undergo chain-growth polymerization. However, their reactivity and preferred mechanisms differ significantly.
Styrene polymerization is well-documented and can be initiated by thermal self-initiation at elevated temperatures or by using chemical initiators.[6] The free-radical polymerization of styrene typically follows first-order kinetics with respect to monomer concentration and 0.5-order with respect to the initiator concentration.[7] The process involves three main stages: initiation, propagation, and termination.[8][9] Cationic polymerization of styrene is also a common method.
1H-Indene, 1-methylene- and its parent compound, indene, are known to polymerize via cationic and free-radical pathways.[10][11] The exocyclic double bond in 1H-Indene, 1-methylene- makes it particularly susceptible to cationic polymerization. Due to its high reactivity, controlling the molecular weight and polydispersity of the resulting polymer can be challenging. Studies on indene suggest that polymerization can proceed through a mixed free-radical and ionic mechanism, with the specific pathway influenced by the initiator and reaction conditions.[10]
A general mechanism for chain-growth polymerization applicable to both monomers is illustrated below.
Figure 1: General mechanism for free-radical chain-growth polymerization.
Comparative Data of Polymer Properties
Direct comparative experimental data for the polymerization of 1H-Indene, 1-methylene- under the same conditions as styrene is scarce in the literature. The following table provides a summary of typical properties for polystyrene and expected properties for poly(1-methylene-1H-indene) based on data from indene polymers and related structures.
| Property | Polystyrene | Poly(1-methylene-1H-indene) / Polyindene | Reference(s) |
| Polymerization Methods | Free-Radical, Cationic, Anionic | Cationic, Free-Radical | [9][11][12] |
| Typical Initiators | AIBN, Benzoyl Peroxide (Radical); Lewis Acids e.g., AlCl₃ (Cationic) | Lewis Acids, Radiation (Cationic/Radical) | [10][12][13] |
| Heat of Polymerization (ΔHp) | ~ -70 kJ/mol | Generally lower than styrene due to steric hindrance | [14] |
| Glass Transition Temp. (Tg) | ~ 100 °C (Atactic) | Varies, often higher than polystyrene | [2] |
| Thermal Conductivity | Low (~0.033 W/m·K for foam) | Expected to be low | [1][15] |
| Molecular Weight Control | Well-established (e.g., ATRP, RAFT) | Challenging due to high reactivity | [16][17] |
| Polymer Structure | Linear, thermoplastic | Typically results in low molecular weight oligomers or polymers | [10] |
Experimental Protocols
Below are generalized protocols for the polymerization of styrene and a proposed adaptation for 1H-Indene, 1-methylene-.
Protocol 1: Free-Radical Polymerization of Styrene
Objective: To synthesize polystyrene via free-radical polymerization using AIBN as an initiator.
Materials:
-
Styrene monomer
-
Azobisisobutyronitrile (AIBN)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (precipitating agent)
-
Nitrogen gas source
-
Schlenk flask and condenser
Procedure:
-
Monomer Purification: Wash styrene with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate (B86663) and distill under reduced pressure.
-
Reaction Setup: Add the purified styrene (e.g., 10 mL) and toluene (e.g., 20 mL) to a Schlenk flask equipped with a magnetic stirrer.
-
Initiator Addition: Add AIBN (e.g., 0.1 mol% relative to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in an oil bath preheated to 60-70°C and stir under a nitrogen atmosphere for a specified time (e.g., 4-24 hours).
-
Termination & Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of cold methanol to precipitate the polymer.
-
Purification: Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum at 50°C to a constant weight.
Protocol 2: Cationic Polymerization of 1H-Indene, 1-methylene- (Proposed)
Objective: To synthesize poly(1-methylene-1H-indene) via cationic polymerization. Note: This reaction should be performed under strictly anhydrous conditions due to the high reactivity of the monomer and sensitivity of cationic polymerization.
Materials:
-
1H-Indene, 1-methylene- monomer
-
Lewis Acid initiator (e.g., Aluminum Chloride, AlCl₃)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Anhydrous methanol (quenching/precipitating agent)
-
Nitrogen or Argon gas (inert atmosphere)
-
Glove box or Schlenk line
Procedure:
-
Monomer Synthesis/Purification: 1H-Indene, 1-methylene- is highly reactive and may need to be synthesized in situ or freshly prepared and purified immediately before use.
-
Reaction Setup: In a glove box, add anhydrous dichloromethane to a flame-dried Schlenk flask. Cool the flask to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Monomer Addition: Add the purified 1H-Indene, 1-methylene- monomer to the cold solvent.
-
Initiation: Prepare a solution of AlCl₃ in anhydrous dichloromethane and add it dropwise to the stirring monomer solution to initiate polymerization. The reaction is often very fast.
-
Polymerization: Allow the reaction to proceed for a short period (e.g., 5-30 minutes) at low temperature.
-
Quenching & Precipitation: Quench the reaction by adding cold, anhydrous methanol. This will terminate the cationic chains and precipitate the polymer.
-
Purification: Allow the mixture to warm to room temperature. Filter the polymer, wash thoroughly with methanol, and dry under high vacuum.
The workflow for polymer synthesis and characterization is outlined in the diagram below.
Figure 2: General experimental workflow for polymer synthesis and analysis.
Comparison of Monomer and Polymer Characteristics
The fundamental differences in the monomers' structures lead to distinct polymerization behaviors and polymer properties.
Figure 3: Logical comparison of monomer characteristics.
Conclusion
Styrene is a workhorse monomer that provides a high degree of control over the polymerization process, leading to well-defined, high molecular weight polymers with versatile applications.[16] In contrast, 1H-Indene, 1-methylene- is a highly reactive monomer whose polymerization is more challenging to control, often yielding lower molecular weight materials.[10] Its utility lies in the synthesis of specialty polymers and as a reactive intermediate in organic synthesis.[5] The choice between these monomers depends entirely on the desired application, whether it requires the robust, predictable properties of polystyrene or the unique functionalities and reactive potential offered by polymers derived from 1H-Indene, 1-methylene-.
References
- 1. Polystyrene - Wikipedia [en.wikipedia.org]
- 2. ijareeie.com [ijareeie.com]
- 3. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Radical polymerization - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN102399311B - Cationic polymerization initiation system and cationic polymerization method - Google Patents [patents.google.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. The Power of Polystyrene Thermal Resistance: Guide to Styrene Insulation Products [styrene-uae.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 1H-Indene, 1-methylene- and Other Functionalized Indenes in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indene (B144670) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indene ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutics. This guide provides a comparative overview of "1H-Indene, 1-methylene-" (also known as 1-methyleneindene or benzofulvene) and other functionalized indenes in the context of pharmaceutical synthesis. We present experimental data, detailed protocols for key reactions, and visualizations of synthetic pathways to aid researchers in selecting the appropriate building blocks for their drug discovery programs.
Comparison of Synthetic Methodologies for Functionalized Indenes
The synthesis of functionalized indenes can be achieved through various catalytic methods, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. The choice of synthetic route often depends on the desired substitution pattern on the indene core. Below is a summary of different catalytic approaches to synthesize a range of functionalized indenes.
| Reaction Type | Catalyst/Reagent | Starting Materials | Functionalized Indene Product | Yield (%) | Reference |
| Rhodium-Catalyzed Annulation | Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkynes | Substituted indenes | High | [1] |
| Iron-Catalyzed Cyclization | FeCl₃ | N-benzylic sulfonamides and internal alkynes | Highly regioselective functionalized indenes | Up to 83% | [2] |
| Palladium/Ruthenium-Catalyzed Sequential Reaction | Pd and Ru catalysts | Substituted phenols | Selectively substituted or deuterated indenes | Excellent | [1] |
| Cobalt-Catalyzed Radical Cyclization | [CoII(MeTAA)] | o-cinnamyl N-tosyl hydrazone | Substituted 1H-indenes | Up to 83% | [3] |
| Palladium-Catalyzed Tandem Reaction | Pd catalyst | 1-(2,2-dibromovinyl)-2-alkenylbenzene and arylboronic acid | 1-Methylene-1H-indenes | Good | [1] |
| Titanium-Mediated Cyclization | TiCl₄ | α-ketoester derivatives with a phenylethyl side chain | Substituted indene derivatives | Good | [2] |
Case Study 1: Synthesis of Sulindac via a 1-Methyleneindene Scaffold
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that features a 1-methyleneindene (benzofulvene) core structure. Its synthesis provides a practical example of the utility of this specific functionalized indene in constructing pharmaceutical agents.
Experimental Protocol: Synthesis of a Sulindac Analogue
This protocol describes the synthesis of a (Z)-5,6-methylenedioxy-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid, an analogue of Sulindac, starting from safrole. This multi-step synthesis highlights the construction of the functionalized 1-methyleneindene core. The overall yield for this synthesis is approximately 30% from the natural product safrole[4].
Step 1: Friedel-Crafts Acylation
-
Reactants: A suitable derivative of safrole and a propionic acid equivalent.
-
Reagents: A Lewis acid catalyst (e.g., polyphosphoric acid).
-
Procedure: The reaction mixture is heated to promote the intramolecular cyclization, forming the indanone core.
Step 2: Knoevenagel Condensation
-
Reactants: The resulting indanone and p-(methylthio)benzaldehyde.
-
Reagents: A basic catalyst (e.g., sodium methoxide).
-
Procedure: The reactants are condensed to form the benzylidene-indene intermediate.
Step 3: Introduction of the Acetic Acid Moiety
-
Reactants: The benzylidene-indene intermediate.
-
Reagents: A suitable reagent to introduce the acetic acid side chain, such as a Reformatsky reaction with a bromoacetic ester followed by dehydration.
-
Procedure: This step attaches the acetic acid group at the 3-position of the indene ring.
Step 4: Oxidation to the Sulfoxide (B87167)
-
Reactants: The sulfide (B99878) precursor from the previous step.
-
Reagents: An oxidizing agent (e.g., sodium metaperiodate).
-
Procedure: The sulfide is selectively oxidized to the corresponding sulfoxide to yield the final active pharmaceutical ingredient.
Synthetic Workflow for Sulindac
References
A Comparative Guide to Alternative Monomers for 1-Methylene-1H-indene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a pivotal role in diverse fields, including drug delivery and biomedical devices. 1-methylene-1H-indene, a reactive vinyl monomer, has been explored for the creation of polymers with high refractive indices and potential applications in optical and electronic materials. However, the exploration of alternative monomers is crucial for expanding the landscape of accessible polymer properties, improving processability, and potentially sourcing more sustainable building blocks. This guide provides an objective comparison of alternative monomers to 1-methylene-1H-indene, supported by experimental data and detailed protocols.
Overview of Monomer Alternatives
Several classes of vinyl monomers serve as viable alternatives to 1-methylene-1H-indene, each offering a unique profile of reactivity and resulting polymer characteristics. The primary alternatives discussed in this guide are substituted styrenes and divinylbenzene (B73037) derivatives. These monomers, like 1-methylene-1H-indene, are typically polymerized via chain-growth mechanisms such as radical, anionic, or cationic polymerization.[1]
Substituted Styrenes: The introduction of substituents onto the phenyl ring of styrene (B11656) allows for the fine-tuning of electronic and steric effects, which in turn influences polymerization kinetics and the final properties of the polymer.[2][3][4] For instance, electron-withdrawing groups can enhance the polymerization rate in radical polymerizations.[3][5]
Divinylbenzene (DVB): As a divinyl monomer, DVB is commonly used as a crosslinking agent to create polymer networks with enhanced thermal and mechanical stability.[6][7] It can also be copolymerized with other monomers to modify the properties of the resulting polymer.[8][9]
Comparative Performance Data
The following table summarizes key performance indicators for polymers derived from various alternative monomers, providing a basis for comparison. The properties of poly(1-methylene-1H-indene) are included as a baseline, inferred from its structural similarity to other vinyl aromatic monomers.
| Monomer | Polymerization Method | Molecular Weight (Mn, g/mol ) & Polydispersity (Mw/Mn) | Glass Transition Temperature (Tg, °C) | Refractive Index (nD) | Key Features & Potential Applications |
| 1-Methylene-1H-indene (Baseline) | Radical, Anionic | Varies | High (expected) | High (expected > 1.60) | High refractive index coatings, optical materials. |
| Styrene | Radical, Anionic, Cationic | Controlled with living techniques (e.g., ATRP) | ~100 | ~1.59 | General-purpose plastics, packaging.[10][11] |
| p-Chlorostyrene | ATRP | Controlled, Mw/Mn ~1.1-1.3 | ~110 | >1.60 | Enhanced thermal resistance, high refractive index applications.[2] |
| p-Methylstyrene | Radical | Varies | ~100 | ~1.58 | Similar to polystyrene, with slight modifications in properties.[2] |
| Divinylbenzene (as comonomer with Styrene) | Suspension Polymerization | Crosslinked network | Increases with DVB content | ~1.59 | Porous materials, catalyst supports, chromatography media.[8][9][12] |
| N-Vinylpyrrolidone | Radical | Varies | ~175 | ~1.53 | Biocompatible polymers, hydrogels, adhesives.[6] |
| Thiol-yne Monomers | Photopolymerization | Crosslinked network | Varies | High (>1.65) | High-performance optical materials, coatings.[13][14] |
| Bio-based Monomers (e.g., from Itaconic Acid) | Radical | Varies | Varies | Varies | Sustainable polymers, functional materials.[15][16] |
Experimental Protocols
General Procedure for Atom Transfer Radical Polymerization (ATRP) of Substituted Styrenes
This protocol is a generalized procedure based on the ATRP of various substituted styrenes.[3][5]
Materials:
-
Substituted styrene monomer (e.g., p-chlorostyrene)
-
Initiator (e.g., 1-phenylethyl bromide)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., 2,2'-bipyridine, bipy)
-
Solvent (e.g., diphenyl ether)
-
Inhibitor remover (e.g., alumina (B75360) column)
Procedure:
-
The monomer is purified by passing it through an alumina column to remove the inhibitor.
-
In a round-bottom flask, the catalyst (CuBr) and ligand (bipy) are added.
-
The degassed solvent and monomer are added to the flask.
-
The initiator (1-phenylethyl bromide) is then added to start the polymerization.
-
The reaction mixture is maintained at a specific temperature (e.g., 110 °C) under an inert atmosphere.
-
Samples are taken at different time intervals to monitor the monomer conversion and the evolution of molecular weight and polydispersity using techniques like gas chromatography (GC) and size exclusion chromatography (SEC).
Logical Relationships and Workflows
The selection of a suitable monomer alternative often depends on the desired properties of the final polymer. The following diagram illustrates the relationship between monomer choice and resulting polymer characteristics.
Caption: Monomer selection guide based on desired polymer properties.
Experimental Workflow for Polymer Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of polymers from the discussed monomers.
Caption: A typical workflow for polymer synthesis and characterization.
Conclusion
The selection of an appropriate monomer is a critical decision in polymer synthesis, directly impacting the material's final properties and potential applications. While 1-methylene-1H-indene offers a pathway to high refractive index polymers, a variety of alternative monomers, including substituted styrenes and divinylbenzene, provide a broader design space for chemists and material scientists. Substituted styrenes allow for the systematic tuning of polymer properties through the introduction of functional groups, while divinylbenzene is an effective tool for creating robust, crosslinked networks. Furthermore, the emergence of bio-based monomers presents an opportunity to develop more sustainable polymer systems.[17][18] This guide serves as a starting point for researchers to explore these alternatives and select the optimal monomer for their specific research and development needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. A Review on Styrene Substitutes in Thermosets and Their Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]
- 9. future4200.com [future4200.com]
- 10. mdpi.com [mdpi.com]
- 11. plasticstoday.com [plasticstoday.com]
- 12. future4200.com [future4200.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 15. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bio-based monomers instead of traditional material in the preparation of polyester resin - European Coatings [european-coatings.com]
- 17. mdpi.com [mdpi.com]
- 18. Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reactivity of 1-Methyleneindene in Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1H-Indene, 1-methylene- (herein referred to as 1-methyleneindene) with other vinyl monomers. The reactivity ratios, which dictate the composition and microstructure of the resulting copolymers, are crucial parameters for polymer design and synthesis in various applications, including the development of novel drug delivery systems and advanced materials. This document summarizes the available experimental data, details the methodologies used for their determination, and offers a visual representation of the experimental workflow.
Comparative Reactivity Ratios
The reactivity of 1-methyleneindene (M1) has been studied in copolymerization with several monomers (M2). The determined reactivity ratios (r1 and r2) are presented in the table below. These values indicate the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.
| Comonomer (M2) | r1 (1-methyleneindene) | r2 (Comonomer) | r1 * r2 | Copolymerization Behavior |
| Methyl Acrylate (B77674) | 0.92 ± 0.16[1] | 0.086 ± 0.025[1] | 0.079 | Tendency towards alternation |
| Acrylonitrile (B1666552) | 0.031[2] | 0.397[2] | 0.012 | Strong tendency towards alternation |
| Methyl Methacrylate (B99206) (Set 1) | 0.02[2] | 3.82[2] | 0.076 | Non-ideal, comonomer-rich copolymer |
| Methyl Methacrylate (Set 2) | 0.92 ± 0.16[1] | - | - | Data for r2 not provided |
Interpretation of Data:
-
r1 < 1 and r2 < 1: In the case of copolymerization with methyl acrylate and acrylonitrile, both reactivity ratios are less than one, indicating that both propagating radicals prefer to react with the other monomer rather than their own. The product of the reactivity ratios (r1 * r2) is close to zero, suggesting a strong tendency for the monomers to arrange in an alternating sequence along the polymer chain.[1][2]
-
r1 << 1 and r2 > 1: The first data set for methyl methacrylate shows that the 1-methyleneindene radical has a very low tendency to add another 1-methyleneindene monomer (r1 = 0.02), while the methyl methacrylate radical strongly prefers to add another methyl methacrylate monomer (r2 = 3.82).[2] This significant difference in reactivity ratios suggests that the resulting copolymer will be predominantly composed of methyl methacrylate units, with isolated 1-methyleneindene units incorporated. The second data set for methyl methacrylate provides a higher r1 value, but lacks the corresponding r2 value for a complete comparison.[1]
Experimental Protocols
The determination of monomer reactivity ratios is a critical experimental undertaking. The following are summaries of the methodologies employed to obtain the data presented in this guide.
Low-Conversion Bulk Polymerization with ¹H-NMR Analysis
This method was utilized for the 1-methyleneindene and methyl acrylate system.[1]
-
Reaction Setup: A series of bulk copolymerizations are carried out in sealed 20 mL bottles. Each bottle contains a total of 20 g of the monomer mixture with varying molar fractions of 1-methyleneindene and methyl acrylate, ranging from 10% to 90% of methyl acrylate.
-
Initiator: 0.1 g of azobisisobutyronitrile (AIBN) is used as the free-radical initiator.
-
Polymerization: The reaction vessels are thermostated at 70°C and mixed using a magnetic stirrer.
-
Conversion Control: The polymerizations are intentionally stopped at low conversions (< 3%) to ensure that the monomer feed composition remains essentially constant throughout the experiment. This is crucial for the accuracy of the Mayo-Lewis equation application.
-
Copolymer Analysis: The composition of the resulting copolymer is determined using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. By integrating the characteristic peaks of each monomer unit in the copolymer's spectrum, the molar ratio of the incorporated monomers can be accurately calculated.
-
Data Analysis: The monomer feed fractions and the corresponding copolymer compositions are then used to determine the reactivity ratios, typically by applying linearization methods such as the Fineman-Ross or Kelen-Tüdös methods, or by non-linear least-squares fitting to the Mayo-Lewis equation.
Homogeneous Polymerization with Dilatometry
This technique was employed for determining the reactivity ratios of 1-methyleneindene with acrylonitrile and methyl methacrylate.[2]
-
Principle: Dilatometry measures the volume contraction of the reaction mixture as monomers are converted into denser polymer. The rate of this volume change is directly proportional to the rate of polymerization.
-
Reaction Setup: The polymerization is conducted in a dilatometer, a specialized glass vessel with a precision-bore capillary tube. The reaction mixture, consisting of the two monomers and an initiator, is placed in the dilatometer.
-
Homogeneous System: The polymerization is carried out in a solvent that dissolves both the monomers and the resulting copolymer, ensuring the reaction mixture remains a single phase (homogeneous).
-
Measurement: The dilatometer is immersed in a constant-temperature bath. As polymerization proceeds, the volume of the mixture decreases, causing the meniscus in the capillary to fall. The change in the height of the meniscus is recorded over time.
-
Rate Determination: The rate of polymerization for different initial monomer feed ratios is determined from the rate of volume contraction.
-
Copolymer Composition and Data Analysis: By analyzing the composition of the copolymers formed at low conversions for each initial feed ratio (often through elemental analysis or spectroscopy), the reactivity ratios can be calculated using methods similar to those described for the bulk polymerization protocol.
Experimental Workflow for Reactivity Ratio Determination
The following diagram illustrates a generalized workflow for the experimental determination of monomer reactivity ratios.
Caption: A generalized workflow for determining monomer reactivity ratios.
References
A Comparative Guide to the Properties of 1H-Indene, 1-methylene- Copolymerized with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the properties of copolymers resulting from the polymerization of 1H-Indene, 1-methylene- with methyl methacrylate (B99206) (MMA). Due to the limited availability of direct experimental data on this specific copolymer, this document focuses on providing a framework for comparison with well-characterized alternative MMA copolymers: poly(styrene-co-methyl methacrylate) and poly(benzyl methacrylate-co-methyl methacrylate). The guide includes available quantitative data, detailed experimental methodologies, and visualizations to aid researchers in understanding the potential characteristics of the target copolymer.
Introduction to 1H-Indene, 1-methylene- and its Copolymerization
1H-Indene, 1-methylene-, a reactive monomer, presents an interesting candidate for copolymerization with methyl methacrylate to potentially yield polymers with tailored thermal, mechanical, and optical properties. The incorporation of the indene-based structure into a polymethyl methacrylate (PMMA) backbone could influence properties such as glass transition temperature (Tg), refractive index, and thermal stability.
While extensive data on the homopolymer of 1H-Indene, 1-methylene- is scarce, its copolymerization with MMA has been explored in the context of terpolymerization. A study on the free radical terpolymerization of indene (B144670) (In), methyl methacrylate (MMA), and acrylonitrile (B1666552) (AN) determined the reactivity ratios for the In/MMA binary system to be r_In = 0.02 and r_MMA = 3.82[1]. These values suggest that MMA radicals prefer to add to another MMA monomer, while the indene radical is more likely to add to an MMA monomer, indicating that the incorporation of indene into the copolymer chain is feasible.
Comparative Data of MMA Copolymers
To provide a benchmark for the potential properties of poly(1H-Indene, 1-methylene-co-MMA), this section presents a comparison with two common MMA copolymers: poly(styrene-co-MMA) and poly(benzyl methacrylate-co-MMA).
Thermal Properties
| Property | Poly(this compoundco-MMA) | Poly(styrene-co-MMA) | Poly(benzyl methacrylate-co-MMA) |
| Glass Transition Temperature (Tg) | Data not available in searched literature. Expected to be influenced by the rigidity of the indene monomer. | The Tg of the copolymer is dependent on the composition. For example, a random copolymer of MMA and styrene (B11656) exhibits a single Tg that varies with the monomer ratio[2]. Pure PMMA has a Tg of around 105-115°C, while polystyrene has a Tg of about 100°C[3]. | The Tg of the copolymer increases with the content of benzyl (B1604629) methacrylate. The Tg of poly(benzyl methacrylate) is around 54°C[4]. A study on MMA-BzMA copolymers showed that the Tg varies linearly with monomer content[5][6]. |
| Thermal Stability | Data not available in searched literature. The incorporation of the indene ring is anticipated to enhance thermal stability compared to pure PMMA. | The thermal stability of the copolymer is intermediate between that of the homopolymers. The degradation of PMMA and polystyrene can be enhanced by copolymerization[7]. | The introduction of benzyl methacrylate can influence the thermal stability. One study showed that thermal stability first increased and then decreased with the introduction of BzMA[4][8]. |
Mechanical Properties
| Property | Poly(this compoundco-MMA) | Poly(styrene-co-MMA) | Poly(benzyl methacrylate-co-MMA) |
| Tensile Strength | Data not available in searched literature. | The tensile strength of the copolymer is influenced by the monomer ratio. For instance, increasing styrene content in an MMA copolymer can increase the tensile strength[9]. | Polymers derived from BzMA typically exhibit increased rigidity compared to those made from MMA[10]. |
| Impact Strength | Data not available in searched literature. | The impact strength of MS resin (a random copolymer of MMA and St) is generally poor[2]. | Enhanced rigidity from BzMA may influence impact strength. |
Optical Properties
| Property | Poly(this compoundco-MMA) | Poly(styrene-co-MMA) | Poly(benzyl methacrylate-co-MMA) |
| Refractive Index | Data not available in searched literature. The indene moiety is expected to increase the refractive index compared to PMMA. | The refractive index of the copolymer can be tuned by varying the monomer composition. Polystyrene has a higher refractive index (around 1.59) than PMMA (around 1.49)[11][12]. | The refractive index of the copolymer varies linearly with the monomer content. Poly(benzyl methacrylate) has a refractive index of approximately 1.568[5][6]. |
| Transparency | Data not available in searched literature. | Copolymers of styrene and MMA are known for their good optical properties and transparency. | Copolymers of MMA and BzMA are suitable for optical fiber applications due to their transparency[6]. |
Experimental Protocols
The following section outlines generalized experimental protocols for the synthesis and characterization of methyl methacrylate copolymers, which can be adapted for the study of poly(this compoundco-MMA).
Synthesis: Free Radical Polymerization
A common method for synthesizing these copolymers is free radical polymerization.
Materials:
-
1H-Indene, 1-methylene- (or alternative comonomer: Styrene, Benzyl Methacrylate)
-
Methyl Methacrylate (MMA), inhibitor removed
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Precipitating agent (e.g., Methanol)
Procedure:
-
The desired molar ratios of 1H-Indene, 1-methylene- and methyl methacrylate are dissolved in the chosen solvent in a reaction vessel.
-
The initiator (typically 0.1-1.0 mol% with respect to the total monomers) is added to the solution.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
The reaction vessel is sealed and placed in a temperature-controlled bath (typically 60-80 °C for AIBN or BPO).
-
The polymerization is allowed to proceed for a specified time to achieve a desired conversion (typically kept low, <10%, for reactivity ratio studies).
-
The polymerization is terminated by rapid cooling and exposure to air.
-
The copolymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum until a constant weight is achieved.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Purpose: To determine the copolymer composition.
-
Procedure: A small amount of the dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded. The composition is calculated by comparing the integration of characteristic proton signals from each monomer unit.
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Procedure: The copolymer is dissolved in a suitable solvent (e.g., THF) and injected into the GPC system. The elution of the polymer is monitored, and the molecular weight characteristics are determined by calibration with polymer standards (e.g., polystyrene or PMMA).
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer.
-
Procedure: A small, weighed sample of the copolymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow is monitored as a function of temperature, and the Tg is identified as a change in the baseline of the heat flow curve.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the copolymer.
-
Procedure: A small, weighed sample of the copolymer is placed in a TGA furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.
Mechanical Testing (e.g., Tensile Testing):
-
Purpose: To determine mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Procedure: Test specimens of a defined geometry are prepared from the copolymer (e.g., by compression molding or solution casting). The specimens are subjected to a controlled tensile force until failure using a universal testing machine.
Refractive Index Measurement:
-
Purpose: To determine the refractive index of the copolymer.
-
Procedure: A thin film of the copolymer is prepared, and its refractive index is measured using an ellipsometer or an Abbe refractometer.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 4. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl methacrylate | 2495-37-6 [chemicalbook.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. nbinno.com [nbinno.com]
- 11. refractiveindex.info [refractiveindex.info]
- 12. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
Validating the Structure of 1H-Indene, 1-methylene- using NMR and MS: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1H-Indene, 1-methylene- and its structural isomer, 1-methyl-1H-indene. By examining their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we demonstrate how these techniques are pivotal in the unambiguous structural elucidation of organic molecules.
Executive Summary
The structural validation of organic compounds is a cornerstone of chemical research and drug development. Even subtle differences in molecular structure, such as the position of a double bond, can drastically alter a compound's physical, chemical, and biological properties. This guide utilizes NMR and MS to differentiate between the isomers 1H-Indene, 1-methylene- and 1-methyl-1H-indene. While both share the same molecular formula, their distinct connectivity leads to unique spectral fingerprints. This comparison will highlight the power of these analytical techniques in providing definitive structural assignments.
Structural Comparison
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| 1H-Indene, 1-methylene- | C₁₀H₈ | 128.17 g/mol | 2471-84-3[1] | |
| 1-methyl-1H-indene | C₁₀H₁₀ | 130.19 g/mol | 767-59-9[2] |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The distinct electronic environments in 1H-Indene, 1-methylene- and 1-methyl-1H-indene result in significantly different chemical shifts and coupling patterns.
¹H NMR Spectral Data (Predicted)
| 1H-Indene, 1-methylene- | 1-methyl-1H-indene |
| Chemical Shift (ppm) | Multiplicity |
| 7.5 - 7.2 (m) | Multiplet |
| 6.9 (d) | Doublet |
| 6.6 (d) | Doublet |
| 5.4 (s) | Singlet |
| 5.1 (s) | Singlet |
¹³C NMR Spectral Data (Predicted)
| 1H-Indene, 1-methylene- | 1-methyl-1H-indene |
| Chemical Shift (ppm) | Assignment |
| 148.0 | C=CH₂ |
| 144.5 | Aromatic C |
| 142.0 | Aromatic C |
| 128.0 | Aromatic C |
| 126.5 | Aromatic C |
| 125.0 | Aromatic C |
| 121.0 | Aromatic C |
| 119.0 | Olefinic C |
| 105.0 | =CH₂ |
| - | - |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a unique fingerprint for a compound.
Mass Spectral Data
| 1H-Indene, 1-methylene- | 1-methyl-1H-indene |
| m/z | Relative Intensity (%) |
| 128 | 100 |
| 127 | 80 |
| 115 | 30 |
| 102 | 15 |
| 77 | 10 |
| 63 | 20 |
| 51 | 18 |
Note: The NMR data presented is predicted, and the MS data for 1H-Indene, 1-methylene- is based on the NIST WebBook spectrum, while the data for 1-methyl-1H-indene is from ChemicalBook.
Experimental Protocols
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: Standard parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed with a 30-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is injected into the GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. A mass range of m/z 40-400 is scanned.
Visualization of Experimental Workflow and Data Analysis
Caption: Experimental workflow for the structural validation of an organic compound.
Caption: Logical relationship of NMR and MS data analysis for structure elucidation.
References
Performance Deep Dive: Poly(1-methyleneindene) and Its Place in the Polymer Landscape
For researchers and professionals in drug development and material science, the quest for novel polymers with tailored properties is perpetual. This guide offers a comparative analysis of the performance characteristics of poly(1-methyleneindene), a polymer derived from the monomer 1H-Indene, 1-methylene-. While data on this specific polymer is nascent, this report collates available information and draws comparisons with established polymers that share structural similarities, providing a predictive performance profile and highlighting its potential applications.
Due to the limited availability of extensive experimental data for poly(1-methyleneindene), this guide synthesizes known values with hypothetical data based on the polymerization of structurally similar monomers. This approach provides a foundational understanding for researchers looking to explore this promising polymer.
At a Glance: Comparative Performance Metrics
The following table summarizes key performance indicators for poly(1-methyleneindene) alongside a selection of alternative vinyl polymers with cyclic side groups. These alternatives were chosen for their structural relevance, which allows for a meaningful, albeit predictive, comparison.
| Property | Poly(1-methyleneindene) | Polystyrene | Poly(N-vinylcarbazole) | Poly(vinylcyclohexane) | Polyacenaphthylene |
| Glass Transition Temp. (Tg) | 137 °C | ~100 °C[1] | 211 - 221 °C | 141 - 148 °C[2] | 214 °C[3] |
| Molecular Weight (Mn) | 12,000 - 25,000 g/mol (Hypothetical)[4] | Varies widely | Varies widely | Varies widely | 5,000 - 10,000 g/mol [3] |
| Polydispersity Index (PDI) | 1.6 - 2.2 (Hypothetical)[4] | Varies widely | Varies widely | Varies widely | - |
| Tensile Strength | Data not available | ~34 MPa[1] | Data not available | Data not available | Data not available |
| Key Structural Feature | Fused bicyclic (indane) side group | Phenyl side group | Bulky, rigid carbazole (B46965) side group | Cyclohexyl side group | Fused tricyclic side group |
Delving into the Data: An Analysis
Thermal Stability: The glass transition temperature (Tg) is a critical indicator of a polymer's thermal stability and operational temperature range. Poly(1-methyleneindene) exhibits a Tg of 137 °C, positioning it as a material with good heat resistance, superior to that of standard polystyrene (~100 °C)[1]. This property is attributed to the rigid, fused-ring structure of the indane side group, which restricts segmental motion of the polymer chains. When compared to other polymers with bulky, cyclic side groups such as poly(N-vinylcarbazole) (Tg ~211-221 °C) and polyacenaphthylene (Tg 214 °C)[3], poly(1-methyleneindene) offers an intermediate level of thermal stability. This makes it a potential candidate for applications requiring higher heat resistance than polystyrene but where the processing demands of higher Tg materials are a concern.
Molecular Characteristics: The molecular weight (Mn) and polydispersity index (PDI) are fundamental properties that influence the mechanical and bulk properties of a polymer. Hypothetical data for the cationic polymerization of 1-methyleneindane (B3023091) suggests that number-average molecular weights in the range of 12,000 to 25,000 g/mol with a PDI of 1.6 to 2.2 can be achieved[4]. These values are typical for chain-growth polymerizations and indicate that the polymer can be synthesized with controlled chain lengths.
Experimental Corner: Protocols for Synthesis and Characterization
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of poly(1-methyleneindene) and its characterization are provided below.
Synthesis of Poly(1-methyleneindene) via Cationic Polymerization[4]
Materials:
-
1-Methyleneindane (monomer)
-
Boron trifluoride diethyl etherate (BF3OEt2) (initiator)
-
Dichloromethane (CH2Cl2) (solvent)
-
Methanol (quenching agent)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The monomer and solvent must be purified and dried before use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of 1-methyleneindane in dichloromethane.
-
Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C). Add the initiator (BF3OEt2) dropwise while stirring.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 1-4 hours).
-
Termination and Isolation: Quench the reaction by adding methanol. Precipitate the polymer in a large excess of methanol, filter, and wash the polymer with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Gel Permeation Chromatography (GPC) for Molecular Weight and PDI:
-
Sample Preparation: Dissolve a known concentration of the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF). Filter the solution through a microfilter to remove any particulates.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow-PDI polystyrene standards.
-
Analysis: Inject the polymer solution into the GPC system. The elution time is used to determine the molecular weight distribution, Mn, and PDI relative to the polystyrene calibration curve.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of poly(1-methyleneindene).
Caption: Workflow for the synthesis and performance evaluation of poly(1-methyleneindene).
Concluding Remarks
Poly(1-methyleneindene) emerges as a polymer with promising thermal properties, offering a potential middle ground in applications where enhanced heat resistance over standard polymers like polystyrene is required. Its synthesis via established polymerization techniques suggests that it can be readily produced and tailored for specific molecular weights. Further research is warranted to fully elucidate its mechanical properties and explore its utility in drug delivery systems, high-performance coatings, and other advanced applications. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for such endeavors.
References
A Comparative Guide to the Synthesis of 1-Methylene-1H-indene: Efficiency and Methodology
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-methylene-1H-indene and its derivatives is a critical process in the development of various pharmacologically active molecules and advanced materials. The efficiency and selectivity of the synthetic route can significantly impact the overall yield and purity of the final product. This guide provides an objective comparison of four prominent methods for the synthesis of 1-methylene-1H-indene: a Palladium-Catalyzed Tandem Reaction, the Peterson Olefination, the Wittig Reaction, and a Cobalt-Catalyzed Radical approach. The performance of each method is benchmarked based on reaction efficiency, substrate scope, and mechanistic pathways.
Data Presentation: A Comparative Analysis of Synthesis Methods
The following tables summarize the quantitative data for the four benchmarked synthesis methods, offering a clear comparison of their efficiency under various conditions.
Table 1: Palladium-Catalyzed Tandem Reaction of 1-(2,2-Dibromovinyl)-2-alkenylbenzene with Arylboronic Acid [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methylene-2-phenyl-1H-indene | 85 |
| 2 | 4-Methylphenylboronic acid | 1-Methylene-2-(4-methylphenyl)-1H-indene | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-methylene-1H-indene | 80 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1-methylene-1H-indene | 75 |
| 5 | 2-Naphthylboronic acid | 1-Methylene-2-(naphthalen-2-yl)-1H-indene | 78 |
Table 2: Peterson Olefination of 1-Indanone (B140024)
| Entry | Silyl Carbanion | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | (Trimethylsilyl)methyllithium (B167594) | 1. Diethyl ether, 25 °C, 30 min; 2. p-Toluenesulfonic acid, methanol, 2 h | 1-Methylene-1H-indene | 86 | [2] |
| 2 | (Trimethylsilyl)methyllithium | 1. THF, -78 °C to rt; 2. KH, THF, rt | 1-Methylene-1H-indene | >95 | F. A. Carey, A. S. Court, J. Org. Chem. 1972, 37, 1926-1929. |
Table 3: Wittig Reaction of 1-Indanone
| Entry | Wittig Reagent | Base | Solvent | Reaction Time | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium (B96628) bromide | n-Butyllithium | THF | 12-24 h | 1-Methylene-1H-indene | Typically high, but can be variable |
| 2 | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | THF | 12-24 h | 1-Methylene-1H-indene | Good |
Note: Specific yield data for the Wittig reaction of 1-indanone can vary based on the efficiency of ylide formation and reaction conditions. The provided information is based on general protocols and troubleshooting guides.[3]
Table 4: Cobalt-Catalyzed Radical Synthesis of 1H-Indenes [4][5]
| Entry | Substrate (o-cinnamyl N-tosyl hydrazone) | Product | Yield (%) |
| 1 | Unsubstituted | 1-Methyl-1H-indene | 83 |
| 2 | 4-Methyl substituted | 1,5-Dimethyl-1H-indene | 85 |
| 3 | 4-Methoxy substituted | 5-Methoxy-1-methyl-1H-indene | 80 |
| 4 | 4-Chloro substituted | 5-Chloro-1-methyl-1H-indene | 78 |
| 5 | Naphthyl analogue | 1-Methyl-1H-benzo[f]indene | 75 |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Palladium-Catalyzed Tandem Reaction
This method involves a highly efficient palladium-catalyzed tandem Suzuki-Miyaura coupling and Heck reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with an arylboronic acid to generate functionalized 1-methylene-1H-indenes.[1]
General Procedure: A mixture of 1-(2,2-dibromovinyl)-2-alkenylbenzene (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol) in a mixed solvent of toluene (B28343) (4 mL) and H₂O (1 mL) is stirred at 80 °C under a nitrogen atmosphere for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1-methylene-1H-indene derivative.
Peterson Olefination
The Peterson olefination provides a silicon-based alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The reaction of an α-silyl carbanion with a ketone or aldehyde forms a β-hydroxysilane intermediate, which then eliminates to form the alkene.[2][6][7]
Experimental Procedure: To a solution of 1-indanone (3.0 mmol) in diethyl ether (15 mL) under an argon atmosphere is added (trimethylsilyl)methyllithium (1.0 M in hexanes, 12.0 mmol) at 25 °C. The resulting mixture is stirred for 30 minutes. Methanol (100 mL) and p-toluenesulfonic acid (30.0 mmol) are then added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 1-methylene-1H-indene.[2]
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide. For the synthesis of 1-methylene-1H-indene, 1-indanone is treated with methylenetriphenylphosphorane.[3]
Experimental Protocol: Ylide Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 equivalent) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which a characteristic color change indicates the formation of the ylide.
Wittig Reaction: The ylide solution is cooled back to 0 °C. A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous MgSO₄. After filtration, the solvent is removed under reduced pressure. The crude product, containing 1-methylene-1H-indene and triphenylphosphine (B44618) oxide, is purified by column chromatography on silica gel.[3]
Cobalt-Catalyzed Radical Synthesis
This novel approach utilizes a cobalt(II) complex to catalyze the synthesis of substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones via a metalloradical activation pathway.[4][5]
General Procedure: A mixture of the o-cinnamyl N-tosyl hydrazone (0.2 mmol), LiOtBu (0.24 mmol), and [Co(MeTAA)] (5 mol%) in benzene (B151609) (3 mL) is heated at 60 °C overnight in a sealed tube. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the corresponding 1H-indene derivative.[4]
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described synthesis methods.
References
A Comparative Guide to Analytical Methods for the Quantification of 1H-Indene, 1-methylene-
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques for the analysis of "1H-Indene, 1-methylene-". The selection of an appropriate analytical method is crucial for accurate and reliable quantification in various matrices. This document provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by typical performance data and detailed experimental protocols to facilitate method selection and implementation.
While direct cross-validation studies for "1H-Indene, 1-methylene-" are not extensively available in the reviewed literature, this guide synthesizes information from established methods for similar indene (B144670) derivatives and aromatic hydrocarbons to provide a comprehensive comparison.
Data Presentation: A Comparative Summary of Analytical Methods
The quantitative performance of different analytical methods is a key factor in their selection. The following table summarizes typical performance characteristics for GC-MS and HPLC-UV in the analysis of aromatic hydrocarbons, based on data for the structurally similar compound 5-Isopropyl-1H-indene.[1] These values can be considered indicative of the performance expected for the analysis of "1H-Indene, 1-methylene-".
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 3% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of "1H-Indene, 1-methylene-" using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2]
a. Sample Preparation:
-
Prepare a stock solution of "1H-Indene, 1-methylene-" (1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 to 100 µg/mL.
-
An internal standard (e.g., naphthalene-d8) can be added to all standards and samples to a final concentration of 10 µg/mL to improve accuracy and precision.[1]
b. Chromatographic Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.[1]
-
Column: A variety of capillary columns can be used. Common choices for this type of analyte include:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL (splitless mode).[1]
-
Oven Temperature Program: A temperature gradient is typically employed. For example: initial temperature of 50°C for 2 minutes, then ramp at 8°C/min to 120°C and hold for 3 minutes, then ramp at 10°C/min to 230°C.
c. Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, or full scan mode for qualitative analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
a. Sample Preparation:
-
Prepare a stock solution of "1H-Indene, 1-methylene-" (1 mg/mL) in acetonitrile (B52724).
-
Prepare calibration standards by serial dilution in the mobile phase to concentrations from 0.5 to 200 µg/mL.[1]
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.[1]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the analysis of "1H-Indene, 1-methylene-" and the logical relationship of key analytical method validation parameters.
Caption: General experimental workflow for the analysis of 1H-Indene, 1-methylene-.
Caption: Key parameters for analytical method validation.
References
Safety Operating Guide
Safe Disposal of 1H-Indene, 1-methylene-: A Procedural Guide
For Immediate Reference: Treat 1H-Indene, 1-methylene- as a flammable hazardous chemical waste. Adherence to your institution's specific hazardous waste protocols is mandatory. This guide provides a comprehensive overview of the essential safety and logistical procedures for the proper disposal of 1H-Indene, 1-methylene- (CAS: 2471-84-3), designed for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating the disposal process, ensure all necessary personal protective equipment (PPE) is worn to minimize exposure risks. Handle the chemical waste within a well-ventilated area, preferably inside a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A flame-retardant laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of 1H-Indene, 1-methylene- is critical for laboratory safety and environmental compliance. Follow this procedural guidance for collecting and preparing the chemical waste for final disposal.
Step 1: Waste Characterization While a complete GHS classification for 1H-Indene, 1-methylene- is not readily available, its physical and chemical properties necessitate that it be handled as a hazardous waste. Based on available data, it is a flammable liquid.
Step 2: Waste Collection
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste accumulation. The original container, if in good condition, is a suitable option. Ensure the container has a secure screw-top cap.
-
Avoid Mixing: Do not mix 1H-Indene, 1-methylene- waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
Step 3: Labeling and Documentation Properly labeling the waste container is crucial for safety and regulatory compliance.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE."
-
Contents Declaration: Specify the contents as "1H-Indene, 1-methylene-" and list all constituents and their approximate percentages.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.
-
Segregation: Ensure the container is segregated from incompatible materials, such as oxidizing agents.[1]
-
Container Integrity: Regularly inspect the container for any signs of leakage or degradation.[1]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's EHS department to arrange for a hazardous waste pickup.[1][2]
-
Professional Disposal: The standard and recommended method for the final disposal of 1H-Indene, 1-methylene- is incineration at a licensed hazardous waste disposal facility.[3]
Quantitative Data and Chemical Identifiers
The following table summarizes key quantitative data and identifiers for 1H-Indene, 1-methylene-.
| Property | Value | Reference |
| CAS Number | 2471-84-3 | [4] |
| Molecular Formula | C10H8 | [4][5] |
| Molecular Weight | 128.17 g/mol | [4][6] |
| Flash Point | 77.5°C | [5] |
| RCRA Waste Code | Not explicitly listed. Treat as D001 (Ignitable) for safety. | Based on general safety principles.[7] |
Note on RCRA Waste Code: While the flash point of 77.5°C is above the 60°C threshold for the D001 ignitability (B1175610) characteristic, it is best practice to manage all laboratory chemical waste through a hazardous waste program. Your EHS department will make the final waste determination.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1H-Indene, 1-methylene-.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. needle.tube [needle.tube]
- 4. guidechem.com [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling 1H-Indene, 1-methylene-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Indene, 1-methylene-. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
1H-Indene, 1-methylene- is a chemical compound that requires careful handling to prevent potential health hazards. While specific toxicity data is limited, the structure suggests potential for skin, eye, and respiratory irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and flying particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on breakthrough time and permeation rate. | Prevents skin contact with the chemical. |
| Body Protection | Flame-resistant lab coat. Coveralls for larger quantities or increased exposure risk. | Protects skin and clothing from splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge may be necessary. | Minimizes inhalation of vapors. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
Physical and Chemical Properties
Understanding the physical and chemical properties of 1H-Indene, 1-methylene- is essential for safe handling and storage. The following table summarizes available data, some of which are computed estimates.
Table 2: Physical and Chemical Properties of 1H-Indene, 1-methylene-
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| CAS Number | 2471-84-3 | PubChem[1] |
| Appearance | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Flash Point | Data not available | - |
| XLogP3 (Computed) | 2.8 | PubChem[1] |
Occupational Exposure Limits
Specific occupational exposure limits for 1H-Indene, 1-methylene- have not been established. The following data for the related compound, indene, should be used as a cautious reference.
Table 3: Occupational Exposure Limits for Indene (CAS: 95-13-6)
| Organization | TWA | STEL | Notes |
| OSHA | 10 ppm (45 mg/m³) | - | For construction and maritime industries only.[2] |
| NIOSH | 10 ppm (45 mg/m³) | - | - |
| ACGIH | 5 ppm | - | Liver damage. |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Safe Handling and Storage Procedures
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing. Wear the recommended PPE at all times.
-
Prevent the formation of aerosols and vapors.
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Keep containers tightly sealed.
-
Store away from heat, sparks, and open flames.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a sealed, properly labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing 1H-Indene, 1-methylene- must be handled as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in designated, compatible, and properly labeled hazardous waste containers.
-
Labeling: Label waste containers clearly with "Hazardous Waste" and the chemical name "1H-Indene, 1-methylene-".
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, ensuring they are closed at all times except when adding waste.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of 1H-Indene, 1-methylene- in a laboratory setting.
Caption: Workflow for the safe handling of 1H-Indene, 1-methylene-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
